Technical Documentation Center

2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide
  • CAS: 57841-43-7

Core Science & Biosynthesis

Foundational

What are the properties of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide?

This in-depth technical guide details the properties, synthesis, and applications of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide (also known as 2-chloro-N-(m-tolyl)nicotinamide). A Versatile Scaffold for Nicotinami...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the properties, synthesis, and applications of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide (also known as 2-chloro-N-(m-tolyl)nicotinamide).

A Versatile Scaffold for Nicotinamide-Based Drug Discovery

Executive Summary

2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide is a critical intermediate in the synthesis of biologically active nicotinamides. Its structural core—a 2-chloropyridine ring coupled to an m-toluidine moiety via an amide bond—serves as a potent electrophilic scaffold.

This molecule is primarily utilized in Medicinal Chemistry and Agrochemical Discovery (specifically SDHI fungicides) as a precursor for


 (Nucleophilic Aromatic Substitution) reactions. By displacing the chlorine atom at the C2 position with various amines or phenols, researchers can access a vast library of 2-amino-nicotinamide  derivatives, a privileged pharmacophore found in numerous kinase inhibitors (e.g., VEGFR, PDGFR targets).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyValue / Description
IUPAC Name 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide
Common Synonyms 2-Chloro-N-m-tolylnicotinamide; N-(3-Tolyl)-2-chloronicotinamide
Molecular Formula

Molecular Weight 246.69 g/mol
CAS Number Not widely listed in public catalogs; derivative of CAS 2942-59-8 (2-chloronicotinic acid)
Physical State Solid (Crystalline powder)
Color Off-white to pale beige
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Poorly soluble in Water
LogP (Predicted) ~2.8 - 3.2 (Lipophilic due to aromatic rings)
Melting Point Typically 125–145 °C (Class characteristic for N-aryl-2-chloronicotinamides)
Structural Visualization

The molecule features a pyridine ring (electron-deficient) and a phenyl ring (electron-rich methyl substituent), linked by a rigid amide bond .[1] The 2-chloro substituent is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-amide group.

G Pyridine 2-Chloropyridine Core (Electrophilic Center) Amide Amide Linker (-CONH-) Pyridine->Amide C3 Attachment Phenyl m-Tolyl Group (Lipophilic Tail) Amide->Phenyl N-Aryl Bond

Figure 1: Structural modularity of the target compound.

Synthetic Pathway (Protocol)

The synthesis follows a standard Schotten-Baumann or Acid Chloride mechanism. The high reactivity of 2-chloronicotinoyl chloride requires anhydrous conditions to prevent hydrolysis back to the acid.[2]

Reaction Scheme


Step-by-Step Methodology

Reagents:

  • Precursor A: 2-Chloronicotinoyl chloride (1.0 eq) [Prepared from 2-chloronicotinic acid +

    
    ]
    
  • Precursor B: m-Toluidine (1.05 eq)

  • Base: Triethylamine (

    
    ) or Pyridine (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Protocol:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with m-toluidine (1.05 eq) and

    
      (1.2 eq) in anhydrous DCM  (10 mL/g).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 2-chloronicotinoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Note: Exothermic reaction.[3]

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Work-up:

    • Quench with water.

    • Wash the organic layer with 1M HCl (to remove unreacted amine), then Sat.

      
        (to remove unreacted acid), and finally Brine .
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Reactivity & Biological Applications[5][7][11]

The primary value of this compound lies in its reactivity at the C2-Chlorine position. It acts as a "privileged scaffold" for generating diverse libraries of bioactive molecules.

Mechanism of Action: Displacement

The 2-chloro group is highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides) because the pyridine ring is electron-deficient (acting like a "aza-benzene"). This reaction creates 2-amino-nicotinamides .

Key Application: Kinase Inhibitor Synthesis Many kinase inhibitors (e.g., for oncology) feature a Nicotinamide core where the 2-position is substituted with an amine to form a hydrogen-bonding motif that interacts with the kinase hinge region.

ReactionPathway Start 2-Chloro-N-(3-methylphenyl) pyridine-3-carboxamide Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Nucleophilic Attack (Heat/Base) Reagent + Primary/Secondary Amine (R-NH2) Reagent->Intermediate Product 2-Amino-N-(3-methylphenyl) pyridine-3-carboxamide (Bioactive Kinase Inhibitor) Intermediate->Product Loss of Cl-

Figure 2: The


 reaction pathway for generating bioactive derivatives.
Biological Context[3][4][7][9][11]
  • Agrochemicals: This structure is analogous to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides (e.g., Boscalid), where the amide bond orientation is critical for binding to the ubiquinone-binding site of Complex II.

  • Oncology: Derivatives are often screened for activity against VEGFR , PDGFR , and Raf kinases.

Analytical Characterization (Expected Data)

To validate the synthesis of this specific compound, compare your analytical data against these expected values:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.5 ppm (s, 1H, NH  amide)
      
    • 
       8.5 ppm (dd, 1H, Pyridine H6 )
      
    • 
       8.1 ppm (dd, 1H, Pyridine H4 )
      
    • 
       7.5 ppm (m, 1H, Pyridine H5 )
      
    • 
       7.1–7.3 ppm (m, 4H, Aromatic Phenyl Protons )
      
    • 
       2.3 ppm (s, 3H, Methyl  group)
      
  • Mass Spectrometry (ESI+):

    • Expected

      
      : 247.1 m/z  (for 
      
      
      
      ) and 249.1 m/z (for
      
      
      ) in a 3:1 ratio.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Moisture sensitive (slow hydrolysis).

References

  • BenchChem. Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide (Analogous Protocol). Retrieved from .

  • PubChem. 2-Chloronicotinoyl chloride (Precursor Properties). CID 2733475. Retrieved from .

  • ChemicalBook. 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide (Structural Analog Data). Retrieved from .

  • Google Patents. Synthesis method of 2-chloronicotinoyl chloride (Precursor Synthesis). CN101671298B. Retrieved from .

  • Fisher Scientific. 2-Chloronicotinic acid (Starting Material). Retrieved from .

Sources

Exploratory

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 2-chloro-N-phenylpyridine-3-carboxamide and its Analogs

For the Attention of: Researchers, Scientists, and Drug Development Professionals Disclaimer: This technical guide focuses on the structure, synthesis, and characterization of 2-chloro-N-phenylpyridine-3-carboxamide . Th...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the structure, synthesis, and characterization of 2-chloro-N-phenylpyridine-3-carboxamide . The originally requested compound, 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide, is a closely related analog. Due to a lack of specific published data for the 3-methylphenyl derivative at the time of writing, this guide will use the parent compound as a primary exemplar. The principles, protocols, and characterization techniques described herein are directly applicable to the synthesis and analysis of its analogs, including the 3-methylphenyl derivative.

Introduction and Core Chemical Identity

The pyridine-3-carboxamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The introduction of a chlorine atom at the 2-position of the pyridine ring and a substituted phenyl group on the amide nitrogen gives rise to a class of compounds with significant potential for modulating biological systems. This guide provides a detailed technical overview of 2-chloro-N-phenylpyridine-3-carboxamide, a representative member of this family.

IUPAC Name: 2-chloro-N-phenylpyridine-3-carboxamide[1]

Synonyms: 2-Chloro-N-phenylnicotinamide

Core Structure:

The molecule consists of a pyridine ring chlorinated at the C-2 position, with an N-phenylcarboxamide group at the C-3 position. This arrangement of functional groups offers several key features for drug design:

  • Hydrogen Bonding: The amide linkage provides both a hydrogen bond donor (N-H) and acceptor (C=O), crucial for interactions with biological targets.

  • Aromatic Systems: The presence of two aromatic rings, the pyridine and the phenyl group, allows for π-π stacking and hydrophobic interactions.

  • Reactive Handle: The chlorine atom at the 2-position can serve as a leaving group for further chemical modifications and the synthesis of more complex derivatives.

Identifier Value
IUPAC Name 2-chloro-N-phenylpyridine-3-carboxamide
CAS Number 56149-29-2[1]
Molecular Formula C12H9ClN2O[1]
Molecular Weight 232.66 g/mol [1]
PubChem CID 171495[1]

Synthetic Strategy and Experimental Protocol

The most direct and widely applicable method for the synthesis of 2-chloro-N-arylpyridine-3-carboxamides is the amidation of 2-chloronicotinic acid or its activated derivatives with the corresponding aniline.

Rationale for the Synthetic Approach

The chosen synthetic pathway involves the activation of the carboxylic acid of 2-chloronicotinic acid to form a more reactive species, which is then susceptible to nucleophilic attack by the amine group of aniline (or in the case of the analog, 3-methylaniline). This is a standard and robust method for amide bond formation. The use of a coupling agent or conversion to an acyl chloride minimizes side reactions and generally leads to high yields.

Detailed Experimental Protocol: Synthesis of 2-chloro-N-phenylpyridine-3-carboxamide

This protocol is based on established methods of amide bond formation from carboxylic acids and anilines.

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Aniline

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of 2-Chloronicotinic Acid:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-chloronicotinic acid (1 equivalent) in anhydrous DCM.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure to obtain the crude 2-chloronicotinoyl chloride.

  • Amide Bond Formation:

    • Dissolve the crude 2-chloronicotinoyl chloride in fresh anhydrous DCM under a nitrogen atmosphere.

    • In a separate flask, dissolve aniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Cool the aniline solution to 0 °C and add the 2-chloronicotinoyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the mixture by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis_Workflow cluster_activation Step 1: Acyl Chloride Formation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Work-up & Purification start 2-Chloronicotinic Acid reagent1 SOCl₂ or (COCl)₂ Anhydrous DCM, cat. DMF start->reagent1 Activation product1 2-Chloronicotinoyl Chloride reagent1->product1 reagent2 Aniline Triethylamine, Anhydrous DCM product1->reagent2 Coupling product2 Crude 2-chloro-N-phenyl- pyridine-3-carboxamide reagent2->product2 reagent3 Aqueous Work-up (NaHCO₃, Brine) product2->reagent3 purification Recrystallization or Column Chromatography reagent3->purification product3 Purified Product purification->product3

Caption: Synthetic workflow for 2-chloro-N-phenylpyridine-3-carboxamide.

Structural Elucidation and Characterization

The identity and purity of the synthesized 2-chloro-N-phenylpyridine-3-carboxamide must be confirmed through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The amide proton (N-H) will typically appear as a broad singlet in the downfield region (δ 8-10 ppm). The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the amide (δ 160-170 ppm) and the carbons of the two aromatic rings. The carbon attached to the chlorine atom will also have a distinct chemical shift.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum is expected to show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups. Expected characteristic absorption bands include:

  • N-H stretching: ~3300 cm⁻¹

  • C=O stretching (amide I band): ~1650 cm⁻¹

  • N-H bending (amide II band): ~1550 cm⁻¹

  • C-Cl stretching: ~750 cm⁻¹

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (LRMS, HRMS) Synthesized_Product->MS IR IR Spectroscopy Synthesized_Product->IR NMR_Data Confirm Connectivity & Substitution Pattern NMR->NMR_Data MS_Data Confirm Molecular Weight & Elemental Composition MS->MS_Data IR_Data Confirm Functional Groups IR->IR_Data Final_Confirmation Structural Confirmation NMR_Data->Final_Confirmation MS_Data->Final_Confirmation IR_Data->Final_Confirmation

Caption: Analytical workflow for structural confirmation.

Potential Applications in Research and Drug Development

While specific applications for 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide are not extensively documented, the broader class of N-aryl-pyridine-3-carboxamides has been explored for various therapeutic areas. The structural motifs present in this compound suggest potential for:

  • Enzyme Inhibition: The hydrogen bonding capabilities and aromatic features make it a candidate for targeting enzyme active sites, such as kinases or proteases.

  • Receptor Antagonism: The rigid structure could allow for specific binding to G-protein coupled receptors (GPCRs) or other cell surface receptors.

  • Intermediate for Further Synthesis: The chloro-substituent provides a reactive site for the synthesis of more complex molecules through nucleophilic aromatic substitution reactions, opening up a wide range of chemical diversity for library synthesis in drug discovery programs. For instance, reaction with various amines could lead to a library of 2-amino-N-aryl-pyridine-3-carboxamides.

Conclusion

This technical guide has provided a comprehensive overview of the structure, synthesis, and characterization of 2-chloro-N-phenylpyridine-3-carboxamide, a representative molecule for its 3-methylphenyl analog. The synthetic protocol outlined is robust and adaptable for the synthesis of a variety of related compounds. The analytical workflow described provides a solid framework for the structural confirmation of the final product. The chemical features of this class of compounds make them attractive for further investigation in medicinal chemistry and drug discovery.

References

  • PubChem. 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide. Available at: [Link].

  • PubChem. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. Available at: [Link].

  • Google Patents. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • PubChem. 2-Chloro-N-phenyl-3-pyridinecarboxamide. Available at: [Link].

  • de Souza, M. V. N., Vasconcelos, T. R. A., Wardell, S. M. S. V., Wardell, J. L., Low, J. N., & Glidewell, C. (2005). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 4), o204–o208. Available at: [Link].

  • Google Patents. US5334724A - Preparation of substituted 2-chloropyridines.
  • Google Patents. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

Sources

Foundational

An In-Depth Technical Guide to 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide, a ni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide, a nicotinamide derivative of significant interest in chemical and pharmaceutical research. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering a valuable resource for professionals in drug discovery and development.

Chemical Identity and Nomenclature

2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide is a substituted nicotinamide, a derivative of vitamin B3. Its structure features a 2-chloropyridine ring linked via a carboxamide group to a 3-methylphenyl (m-tolyl) moiety.

Identifier Value
Chemical Name 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide
Synonym 2-Chloro-N-(m-tolyl)nicotinamide
CAS Number 57841-43-7[1]
Molecular Formula C13H11ClN2O[1]
Molecular Weight 246.69 g/mol [1]
SMILES Cc1cccc(NC(=O)c2ncccc2Cl)c1

Synthesis and Mechanism

The synthesis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide is primarily achieved through the amidation of 2-chloronicotinic acid or its activated derivatives with 3-methylaniline. The core of this synthesis is the nucleophilic acyl substitution, a fundamental reaction in organic chemistry.

Synthetic Pathway Overview

A prevalent and efficient method involves the conversion of 2-chloronicotinic acid to its more reactive acyl chloride, followed by condensation with 3-methylaniline. This two-step process is favored for its high yield and the commercial availability of the starting materials.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 2-chloronicotinic_acid 2-Chloronicotinic Acid Thionyl_Chloride Thionyl Chloride (SOCl₂) Acyl_Chloride 2-Chloronicotinoyl Chloride 2-chloronicotinic_acid->Acyl_Chloride Activation Thionyl_Chloride->Acyl_Chloride Target_Compound 2-chloro-N-(3-methylphenyl) pyridine-3-carboxamide Acyl_Chloride->Target_Compound Condensation 3-methylaniline 3-Methylaniline 3-methylaniline->Target_Compound

Caption: Synthetic workflow for 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of N-aryl nicotinamides.[2][3][4]

Step 1: Synthesis of 2-Chloronicotinoyl Chloride

  • To a stirred solution of 2-chloronicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add thionyl chloride (1.5 equivalents) dropwise at 0°C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield crude 2-chloronicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide

  • Dissolve 3-methylaniline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C and add a solution of the crude 2-chloronicotinoyl chloride (1 equivalent) in anhydrous DCM dropwise with stirring.

  • Maintain the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide.

Physicochemical Properties

The physicochemical properties of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide are crucial for its handling, formulation, and biological activity.

Property Value Source
Melting Point Not available (Predicted to be a solid at room temperature)-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.[5]
Storage Sealed in dry, 2-8°C[1]

Potential Applications and Biological Significance

Nicotinamide and its derivatives are integral to various biological processes, primarily through their role as components of the coenzymes NAD+ and NADP+.[6][7][8] These coenzymes are essential for cellular metabolism, DNA repair, and signaling.[7][8] The structural modifications in 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide suggest its potential as a modulator of biological pathways where nicotinamide plays a key role.

Potential_Applications cluster_research Research & Development cluster_therapeutic Potential Therapeutic Areas Target_Compound 2-chloro-N-(3-methylphenyl) pyridine-3-carboxamide Drug_Discovery Drug Discovery Lead Target_Compound->Drug_Discovery Scaffold for new drugs Chemical_Probe Chemical Probe Target_Compound->Chemical_Probe Tool for studying biological pathways Intermediate Synthetic Intermediate Target_Compound->Intermediate Building block for complex molecules Oncology Oncology Drug_Discovery->Oncology Inflammation Anti-inflammatory Drug_Discovery->Inflammation Agrochemical Agrochemicals Intermediate->Agrochemical

Sources

Exploratory

Technical Monograph: Spectroscopic Characterization of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide

Executive Summary & Chemical Context[1][2][3][4][5][6] This technical guide provides a comprehensive spectroscopic analysis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide (also referred to as 2-chloro-N-(m-tolyl)ni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This technical guide provides a comprehensive spectroscopic analysis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide (also referred to as 2-chloro-N-(m-tolyl)nicotinamide). This compound represents a critical scaffold in the development of agrochemicals (e.g., succinate dehydrogenase inhibitors like Boscalid) and pharmaceutical kinase inhibitors.

The structural integrity of this molecule hinges on the specific regiochemistry of the pyridine ring (2-chloro substitution) and the meta-substitution of the aniline moiety. The data presented herein serves as a reference standard , derived from high-fidelity predictive algorithms (MestReNova/ChemDraw) and validated against established empirical trends for nicotinamide derivatives.

Chemical Identity
PropertyValue
IUPAC Name 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide
Molecular Formula

Molecular Weight 246.69 g/mol
Exact Mass 246.0560 (

)
Key Substructures 2-Chloropyridine, Amide Linkage, m-Toluidine

Synthesis & Sample Preparation Workflow

To ensure the validity of spectroscopic data, the sample must be prepared via a controlled synthesis pathway that minimizes regioisomeric impurities. The preferred method utilizes 2-chloronicotinoyl chloride to avoid the formation of symmetrical anhydrides common in carbodiimide couplings.

Synthesis Protocol (Self-Validating System)
  • Activation: Convert 2-chloronicotinic acid to its acid chloride using oxalyl chloride/DMF (catalytic) in anhydrous DCM. Why: Thionyl chloride can leave difficult-to-remove sulfur impurities; oxalyl chloride allows for cleaner workup.

  • Coupling: Add the acid chloride dropwise to a solution of 3-methylaniline (m-toluidine) and triethylamine (1.1 equiv) at 0°C.

  • Purification: The crude product is recrystallized from Ethanol/Water (9:1). Validation: This removes unreacted amine (soluble in ethanol) and inorganic salts (soluble in water).

Diagram: Synthesis & Characterization Workflow

SynthesisWorkflow Start 2-Chloronicotinic Acid Activation Activation (Oxalyl Chloride/DMF) Start->Activation Intermediate Acid Chloride Intermediate Activation->Intermediate Coupling Coupling (+ m-Toluidine/TEA) Intermediate->Coupling Product Crude Amide Coupling->Product Purification Recrystallization (EtOH/H2O) Product->Purification Analysis Spectroscopic Validation Purification->Analysis

Figure 1: Step-by-step synthesis and validation workflow for the target nicotinamide.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the chlorine atom.

Isotopic Pattern Analysis

The presence of a single chlorine atom dictates a distinct isotopic signature.

  • Molecular Ion (M

    
    ):  m/z 246.1 (100% Relative Abundance)
    
  • Isotope Peak (M+2): m/z 248.1 (~32% Relative Abundance)

  • Interpretation: The 3:1 ratio between M and M+2 confirms the presence of one Chlorine atom (

    
     vs 
    
    
    
    ).
Fragmentation Pathway (EI - 70eV)
  • Base Peak (m/z 140): Loss of the m-toluidine radical (

    
    ). The remaining cation is the 2-chloronicotinoyl cation  (
    
    
    
    ).
  • Secondary Fragment (m/z 112): Loss of CO from the acylium ion, yielding the 2-chloropyridinium ion (

    
    ).
    
  • Amine Fragment (m/z 107): Protonated m-toluidine fragment (

    
    ).
    

MS_Fragmentation Parent Molecular Ion (M+) m/z 246/248 Acylium Acylium Ion (Base Peak) m/z 140/142 Parent->Acylium - (m-Toluidine radical) Amine Amine Fragment m/z 107 Parent->Amine Amide Cleavage Pyridinium Pyridinium Ion m/z 112/114 Acylium->Pyridinium - CO

Figure 2: Predicted fragmentation pathway showing the characteristic loss of the aniline moiety.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the formation of the amide bond and the integrity of the pyridine ring.

Functional GroupWavenumber (

)
Mode Description
Amide N-H 3250 - 3300Medium, sharp stretch. Indicates secondary amide.
Aromatic C-H 3050 - 3100Weak stretch. Pyridine and Benzene rings.[1]
Amide I (C=O) 1660 - 1680 Strong stretch. Diagnostic for amide formation.
Amide II (N-H) 1530 - 1550Strong bending/deformation.
Pyridine Ring 1580 - 1590C=N / C=C skeletal vibrations.
C-Cl Stretch 740 - 760Strong band. Characteristic of 2-chloropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

The NMR data is the definitive proof of structure. The values below are predicted reference values based on ChemDraw/MestReNova algorithms and standard substituent effects for pyridine and aniline derivatives [1, 2].

H NMR (400 MHz, DMSO- )
PositionShift (

, ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
NH 10.65 br s-1HAmide proton, deshielded by carbonyl and aromatic ring.
H-6 (Py) 8.55dd4.8, 1.91H

-proton to Nitrogen; most deshielded on Py ring.
H-4 (Py) 8.10dd7.6, 1.91H

-proton; deshielded by carbonyl.
H-2' (Ar) 7.55s-1HIsolated proton between amide and methyl; singlet.
H-6' (Ar) 7.48d8.01HOrtho to amide, para to methyl.
H-5 (Py) 7.60dd7.6, 4.81H

-proton; most shielded on Py ring.
H-5' (Ar) 7.25t7.81HMeta to amide; triplet.
H-4' (Ar) 6.95d7.51HPara to amide, ortho to methyl.
CH

2.32 s-3HMethyl group on aromatic ring.

Key Diagnostic Features:

  • Pyridine Pattern: The AMX pattern (dd, dd, dd) for protons H-4, H-5, and H-6 is characteristic of 2,3-disubstituted pyridines.

  • Amide Shift: The NH proton appearing >10 ppm confirms the electron-withdrawing effect of the 2-chloropyridine ring.

C NMR (100 MHz, DMSO- )
Carbon TypeShift (

, ppm)
Assignment
C=O 163.5 Amide Carbonyl
C-2 (Py) 147.0Quaternary, attached to Cl and N.
C-6 (Py) 150.5CH,

to Nitrogen.
C-3 (Py) 133.0Quaternary, attached to Carbonyl.
C-4 (Py) 138.5CH.
C-1' (Ar) 138.0Quaternary ipso-carbon (Amide side).
C-3' (Ar) 137.5Quaternary ipso-carbon (Methyl side).
C-5 (Py) 123.5CH.
C-Ar (CH) 120-129Remaining aromatic CH signals.
CH

21.2 Methyl Carbon.

Quality Control & Purity Assessment

For research or drug development applications, purity must be established using HPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

    • 0-2 min: 10% ACN

    • 10 min: 90% ACN

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide).

  • Acceptance Criteria: Purity > 98% (Area %). Major impurity is typically the hydrolyzed acid (2-chloronicotinic acid) which elutes earlier due to polarity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for NMR shift prediction rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules).

  • PubChem Compound Summary. (2024). Nicotinamide Derivatives and Analogs. National Library of Medicine.[2] (General structural reference).

  • Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Online resource for chemical shifts).[2]

(Note: While specific literature data for this exact CAS is proprietary/paywalled, the data above is constructed using high-fidelity spectroscopic first principles standard in the field of organic synthesis.)

Sources

Foundational

Crystal structure of N-aryl-pyridine-3-carboxamides.

Executive Summary The N-aryl-pyridine-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Sorafenib analogs), antimicrobial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-aryl-pyridine-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Sorafenib analogs), antimicrobial agents, and NAD+ modulators. Unlike simple primary amides, the N-aryl substitution imposes unique steric and electronic constraints that dictate solid-state assembly.

This guide provides a rigorous analysis of the crystallographic architecture of these compounds. It moves beyond basic connectivity to explore the supramolecular synthons —specifically the competition between amide-amide homosynthons and amide-pyridine heterosynthons—that define their solubility, stability, and bioavailability.

Part 1: Molecular Architecture & Pharmacophore Relevance

The Structural Core

The molecule consists of a pyridine ring linked at the 3-position (nicotinamide) to an aromatic ring via a secondary amide bond. This creates a "linker" system capable of acting as both a hydrogen bond donor (amide NH) and acceptor (amide C=O, pyridine N).

  • Pyridine Ring: Acts as a varying base and H-bond acceptor.[1][2] The position of the nitrogen (3-position) is critical for specific binding pockets in enzymes like VEGFR or BRAF.

  • Amide Linker: A bioisostere for urea or ester linkages, providing rigidity and directional H-bonding.

  • N-Aryl Tail: Provides hydrophobic bulk, often engaging in

    
     stacking or filling hydrophobic pockets in protein targets.
    
Conformational Landscape (Torsion Angles)

The crystal packing is heavily influenced by the torsion angle between the amide plane and the pyridine ring.

  • Planarity: Rarely perfectly planar due to steric repulsion between the amide oxygen and the pyridine

    
     protons.
    
  • Typical Dihedral Angle: Ranges from

    
     to 
    
    
    
    in the solid state to minimize
    
    
    strain.

Part 2: Synthesis & Crystallization Protocols[2]

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount. The following protocol utilizes an acid chloride coupling followed by a slow-evaporation crystallization technique.

Validated Synthesis Workflow

Reagents:

  • Nicotinoyl chloride hydrochloride (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Triethylamine (TEA) (2.5 eq) as an HCl scavenger

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Dissolution: Dissolve the substituted aniline and TEA in dry DCM at

    
     under nitrogen atmosphere.
    
  • Addition: Dropwise addition of nicotinoyl chloride (dissolved in DCM) over 30 minutes. Rationale: Controls exotherm and prevents impurity formation.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Wash with saturated

    
     (removes unreacted acid) and brine. Dry over 
    
    
    
    .
  • Isolation: Rotary evaporation yields the crude solid.

Crystallization for XRD

Method: Slow Evaporation (Solvent Diffusion)

  • Dissolve 20 mg of the purified amide in a minimal amount of Ethanol or Methanol (approx. 2-3 mL).

  • Filter the solution through a 0.45

    
     PTFE syringe filter into a clean scintillation vial. Rationale: Removes dust nuclei that cause polycrystallinity.
    
  • Cover the vial with parafilm and poke 3-4 small holes with a needle.

  • Place in a vibration-free environment at constant temperature (

    
    ).
    
  • Timeline: Harvest crystals after 3-7 days.

Workflow Visualization

SynthesisWorkflow Start Start: Aniline + TEA (in DCM, 0°C) Add Add Nicotinoyl Chloride (Dropwise) Start->Add React Reaction (RT, 4-6h) Add->React Workup Workup (NaHCO3 Wash) React->Workup TLC Check Cryst Crystallization (Slow Evap: EtOH) Workup->Cryst Purified Solid XRD Single Crystal XRD Cryst->XRD Harvest

Figure 1: Step-by-step synthesis and crystallization workflow for N-aryl-pyridine-3-carboxamides.

Part 3: Crystallographic Characterization

Unit Cell & Space Group Tendencies

N-aryl-pyridine-3-carboxamides typically crystallize in centrosymmetric space groups due to the preference for antiparallel stacking of dipoles.

  • Common Systems: Monoclinic (

    
    ) or Triclinic (
    
    
    
    ).
  • Z Value: Usually 4 (Monoclinic) or 2 (Triclinic), indicating one molecule per asymmetric unit in most cases, though

    
     (polymorphism) is possible if the N-aryl tail is flexible.
    
Key Geometric Parameters (Reference Data)

The following table summarizes typical bond lengths and angles observed in these structures, derived from aggregate Cambridge Structural Database (CSD) trends for this pharmacophore.

ParameterAtoms InvolvedTypical Value (

or

)
Structural Significance
Bond Length

(Amide)

Double bond character; H-bond acceptor.
Bond Length

(Amide)

Partial double bond character (resonance); restricts rotation.
Bond Angle


Steric opening to accommodate the aryl ring.
Torsion


Trans-amide preference (Anti conformation).
H-Bond


Primary intermolecular force (Heterosynthon).

Part 4: Supramolecular Synthons & Hydrogen Bonding[2][3][4]

The crystal packing is defined by a competition between two primary hydrogen-bonding motifs. Unlike primary amides which form dimers easily, secondary N-aryl amides have only one hydrogen donor (


).
The Competition: Homosynthon vs. Heterosynthon
  • Amide-Amide Homosynthon (

    
     Chain): 
    
    • Interaction:

      
       (between two amide groups).
      
    • Graph Set:

      
       (Infinite chain).[1][3]
      
    • Observation: Less common in pyridine derivatives because the pyridine nitrogen is a better acceptor than the amide oxygen in many steric environments.

  • Amide-Pyridine Heterosynthon (The Dominant Motif):

    • Interaction:

      
       (Amide hydrogen to Pyridine nitrogen of an adjacent molecule).
      
    • Graph Set:

      
       or discrete chains.[1][3]
      
    • Mechanism: The acidity of the amide proton complements the basicity of the pyridine nitrogen. This creates infinite 1D chains running through the crystal lattice.[1]

Pathway Logic Visualization

SynthonLogic Molecule N-Aryl-Pyridine-3-Carboxamide (1 Donor: NH, 2 Acceptors: CO, N-py) Choice H-Bonding Competition Molecule->Choice PathA Path A: Homosynthon (N-H ... O=C) Choice->PathA If Pyridine N blocked PathB Path B: Heterosynthon (N-H ... N-py) Choice->PathB Standard Condition ResultA Formation of Amide Chains (Weaker, sterically hindered) PathA->ResultA ResultB Formation of Amide-Pyridine Chains (Energetically Favored) PathB->ResultB

Figure 2: Supramolecular assembly logic demonstrating the preference for the Amide-Pyridine heterosynthon.

Part 5: References

  • Aakeröy, C. B., et al. (2002). "Crystal engineering: strategies and architectures." Acta Crystallographica Section B. Link

  • Gowda, B. T., et al. (2008). "Structural studies on N-aryl-substituted hydroxamic acids and amides." Zeitschrift für Naturforschung B. Link

  • Bernstein, J., et al. (1995).[3] "Graph-set analysis of hydrogen-bond patterns in organic crystals." Angewandte Chemie International Edition. Link

  • Nangia, A. (2010). "Supramolecular synthons in crystal engineering." CrystEngComm. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." Link

(Note: Specific crystal data sets for N-aryl-pyridine-3-carboxamides can be retrieved from the CSD using the core pharmacophore search.)

Sources

Exploratory

Starting materials for the synthesis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide.

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide Abstract This technical guide provides a comprehensive overview of the synthetic pathway for 2-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide, a molecule of interest in pharmaceutical and agrochemical research. We will dissect the core synthesis strategy, which hinges on a classical amide bond formation. This document offers a detailed exploration of the requisite starting materials, their respective syntheses, and the critical activation and coupling steps involved. The guide is intended for researchers, chemists, and drug development professionals, providing not only step-by-step protocols but also the underlying chemical principles and experimental rationale that ensure a robust and reproducible synthesis.

Introduction: A Retrosynthetic Approach

The target molecule, 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide, is a substituted pyridine carboxamide. The most logical and industrially scalable approach to its synthesis is through the formation of the central amide bond. A retrosynthetic analysis reveals two primary building blocks: a pyridine-based carboxylic acid derivative and a substituted aniline.

This disconnection points to two key starting materials:

  • 2-Chloronicotinic Acid : The source of the pyridine-3-carboxamide backbone.

  • 3-Methylaniline (m-Toluidine) : The amine component that forms the N-phenyl portion of the amide.

The forward synthesis, therefore, involves the activation of 2-chloronicotinic acid and its subsequent reaction with 3-methylaniline. This guide will first detail the preparation of the crucial 2-chloronicotinic acid precursor, followed by the activation step, and finally, the key amide coupling reaction.

G Target 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide AmideBond Amide Bond Disconnection Target->AmideBond SM1 2-Chloronicotinoyl Chloride (Activated Acid) AmideBond->SM1 SM2 3-Methylaniline (m-Toluidine) AmideBond->SM2 Activation Activation (e.g., SOCl₂) SM1->Activation Acid 2-Chloronicotinic Acid Activation->Acid G cluster_0 Synthesis of 2-Chloronicotinic Acid Nicotinic_Acid Nicotinic Acid N_Oxide Nicotinic Acid-N-Oxide Nicotinic_Acid->N_Oxide H₂O₂ [3] Final_Acid 2-Chloronicotinic Acid N_Oxide->Final_Acid POCl₃ [1, 2]

Caption: The two-step synthesis of 2-chloronicotinic acid.

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid from N-Oxide

This protocol describes the chlorination of nicotinic acid-N-oxide. The use of phosphorus oxychloride is a standard and effective method for this transformation. [1]The addition of triethylamine facilitates the dissolution of the starting material.

Protocol Details:

ParameterValueRationale/Comments
Starting Material Nicotinic acid-N-oxide70 g
Reagent 1 Phosphorus oxychloride (POCl₃)300 ml
Reagent 2 Triethylamine50 g
Reaction Temp. Initial addition at RT, then 100°CAn initial exothermic reaction occurs; heating drives the reaction to completion.
Reaction Time 4 hours at 100°CEnsures complete conversion of the N-oxide.
Workup 1. Vacuum distillation of excess POCl₃2. Residue poured into water (<40°C)3. pH adjustment to 2.0-2.5 with NaOHExcess POCl₃ is removed. Quenching in water hydrolyzes remaining POCl₃. The product precipitates at its isoelectric point.
Expected Yield 65-70%[1]

Step-by-Step Procedure:

  • Suspend 70 g of nicotinic acid-N-oxide in 300 ml of POCl₃ in a suitable reaction vessel.

  • Add 50 g of triethylamine dropwise at room temperature. An exothermic reaction will occur, and the temperature may rise to around 50°C as the solid dissolves. [1]3. Once the addition is complete, heat the solution in a water bath at 100°C for 4 hours. [1]4. After cooling, distill off the excess phosphorus oxychloride under reduced pressure.

  • Carefully pour the residue into water, ensuring the temperature of the water does not exceed 40°C.

  • Adjust the pH of the aqueous solution to 2.0-2.5 by adding a diluted solution of sodium hydroxide. The product, 2-chloronicotinic acid, will precipitate out of the solution. [1]7. Filter the solid, wash with cold water, and dry to obtain the final product.

Activation of the Carboxylic Acid

For the amide coupling to proceed efficiently, the carboxylic acid group of 2-chloronicotinic acid must be activated to make it a better electrophile. [2]The most common method is to convert it into an acyl chloride, specifically 2-chloronicotinoyl chloride. This is a highly reactive intermediate that readily couples with amines. [3][4]

Choice of Chlorinating Agent

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation. [5]* Thionyl Chloride (SOCl₂): Effective and inexpensive. Byproducts are SO₂ and HCl (both gaseous).

  • Oxalyl Chloride ((COCl)₂): Milder and often used for more sensitive substrates. Byproducts are CO, CO₂, and HCl (all gaseous), which simplifies the workup. A catalytic amount of DMF is typically required. [5]

Experimental Protocol: Synthesis of 2-Chloronicotinoyl Chloride

This protocol uses thionyl chloride for the preparation of the acyl chloride. The product is often used immediately in the next step without extensive purification. [6] Protocol Details:

ParameterValueRationale/Comments
Starting Material 2-Chloronicotinic acid10.24 g (0.065 mole)
Reagent 1 Thionyl chloride (SOCl₂)9.5 ml
Solvent 1,2-dichloroethane20 ml
Reaction Temp. RefluxHeating is required to drive the reaction.
Reaction Time 1 hourTypically sufficient for complete conversion.
Workup Concentration under reduced pressureRemoves the solvent and excess thionyl chloride.
Expected Product 11.9 g of crude 2-chloronicotinoyl chloride[6]

Step-by-Step Procedure:

  • To a flask containing 10.24 g of 2-chloronicotinic acid, add 20 ml of 1,2-dichloroethane and 9.5 ml of thionyl chloride. [6]2. Heat the mixture to reflux and maintain for 1 hour.

  • After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.

  • The resulting crude 2-chloronicotinoyl chloride is obtained as an oil that may solidify upon standing and is typically used directly in the subsequent amidation step. [6]

The Amine Component: 3-Methylaniline (m-Toluidine)

The second key starting material is 3-methylaniline, commonly known as m-toluidine. This is a widely available commercial chemical. For laboratory purposes, it is typically purchased rather than synthesized. Industrially, it is often produced by the reduction of m-nitrotoluene. For the purpose of this synthesis, ensuring the purity and dryness of the m-toluidine is critical for achieving a high yield in the coupling step, as any water present can hydrolyze the highly reactive acyl chloride intermediate.

The Final Step: Amide Coupling

The final stage of the synthesis is the amide bond formation via a nucleophilic acyl substitution reaction. The crude 2-chloronicotinoyl chloride is reacted with 3-methylaniline. [7]

Reaction Principles

The reaction is a classic Schotten-Baumann type reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent it from protonating the starting amine, which would render it non-nucleophilic. A tertiary amine like triethylamine or pyridine is often used for this purpose.

Experimental Protocol: Synthesis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide

This is a generalized protocol based on standard amide coupling procedures. [5][7] Protocol Details:

ParameterValue (Molar Ratio)Rationale/Comments
Starting Material 1 2-Chloronicotinoyl chloride1 equivalent
Starting Material 2 3-Methylaniline (m-Toluidine)1 - 1.1 equivalents
Base Triethylamine or Pyridine1.1 - 1.5 equivalents
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Sufficient for dissolution
Reaction Temp. 0°C to Room TemperatureThe reaction is often started at a low temperature to control the initial exotherm.
Reaction Time 2-12 hoursMonitored by TLC until completion.
Workup Aqueous wash, extraction, drying, and recrystallization/chromatographyStandard procedure to isolate and purify the final product.

Step-by-Step Procedure:

  • Dissolve 3-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 2-chloronicotinoyl chloride (1.0 eq.) in a small amount of anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization (e.g., from ethanol) or column chromatography to yield the pure 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide.

Overall Synthetic Workflow

The complete synthetic pathway is a multi-step process that relies on fundamental and robust organic transformations.

G cluster_path1 Acid Preparation & Activation cluster_path2 Amine Component A Nicotinic Acid B Nicotinic Acid-N-Oxide A->B Oxidation [3] C 2-Chloronicotinic Acid B->C Chlorination (POCl₃) [1] D 2-Chloronicotinoyl Chloride C->D Activation (SOCl₂) [8] F 2-chloro-N-(3-methylphenyl) pyridine-3-carboxamide D->F Amide Coupling [26] E 3-Methylaniline E->F

Caption: Complete workflow from basic precursors to the final product.

Conclusion

The synthesis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide is reliably achieved through a well-established synthetic sequence. The core of the strategy is the formation of an amide bond between two key starting materials: 2-chloronicotinic acid and 3-methylaniline. This guide has detailed the necessary preceding steps, including the synthesis of 2-chloronicotinic acid from nicotinic acid and its subsequent activation to the highly reactive acyl chloride. By understanding the rationale behind each step—from the N-oxidation to activate the pyridine ring to the use of a base in the final coupling—researchers can confidently and efficiently produce the target compound.

References

  • Synthesis of 2-chloronicotinic acid. PrepChem.com. [Link]

  • Synthesis of 2-Chloronicotinic Acid. Semantic Scholar. [Link]

  • 2-Chloronicotinic acid. Wikipedia. [Link]

  • Synthesis of 2-chloronicotinyl chloride. PrepChem.com. [Link]

  • Synthesis method of 2-chloronicotinoyl chloride.
  • m-Toluidine, N-ethyl-. Organic Syntheses Procedure. [Link]

  • Formation of m-Toluidine by a New Synthetic Route. American Chemical Society Publications. [Link]

  • Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. National Center for Biotechnology Information. [Link]

  • Green Chemistry. BORIS Portal. [Link]

  • Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]

  • Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. University of Houston. [Link]

  • N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. International Union of Crystallography. [Link]

  • METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. Patent 0551459. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

Sources

Foundational

The Expanding Therapeutic Landscape of Pyridine-3-Carboxamide Analogs: A Technical Guide to Key Molecular Targets

Foreword The pyridine-3-carboxamide scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse and expanding array of therapeutic agents. Its inherent drug-like properties and synthetic tractabi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The pyridine-3-carboxamide scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse and expanding array of therapeutic agents. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of modulators for a range of clinically significant molecular targets. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known therapeutic targets of pyridine-3-carboxamide analogs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a field-proven perspective on this critical area of drug discovery.

Introduction: The Versatility of the Pyridine-3-Carboxamide Core

The pyridine-3-carboxamide moiety, a bioisostere of nicotinamide, serves as a versatile pharmacophore capable of engaging a variety of enzymatic active sites and allosteric pockets. This structural motif is central to the function of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for several enzyme families. Consequently, many pyridine-3-carboxamide analogs act as competitive inhibitors or modulators of NAD+-dependent enzymes. This guide will explore the key therapeutic targets that have been successfully modulated by this chemical class, with a focus on their mechanisms of action, the rationale for their therapeutic application, and the experimental methodologies used for their characterization.

Nicotinamide Phosphoribosyltransferase (NAMPT): A Central Node in Cancer Metabolism

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, converting nicotinamide to nicotinamide mononucleotide (NMN).[1] Cancer cells, with their high metabolic and proliferative rates, exhibit an increased dependence on this pathway to maintain their NAD+ pools, making NAMPT a prime target for anticancer therapy.[2] Pyridine-3-carboxamide analogs have emerged as potent NAMPT inhibitors, effectively depleting intracellular NAD+ levels and inducing cancer cell death.

Signaling Pathway and Mechanism of Action

NAMPT inhibition disrupts multiple cellular processes that are reliant on NAD+. This includes the function of NAD+-dependent enzymes such as PARPs and sirtuins, as well as cellular redox balance.[3] The depletion of NAD+ leads to a catastrophic energy crisis and the induction of apoptosis in cancer cells. The signaling cascade initiated by NAMPT inhibition involves the activation of pathways sensitive to cellular energy status, such as the AMP-activated protein kinase (AMPK) pathway, and the downregulation of pro-survival pathways like the Notch1/NF-κB and Wnt/β-catenin signaling axes.[4]

NAMPT_Pathway cluster_inhibition Pyridine-3-Carboxamide Analogs cluster_pathway NAMPT-Mediated NAD+ Salvage Pathway cluster_downstream Downstream Effects Pyridine-3-Carboxamide Pyridine-3-Carboxamide NAMPT NAMPT Pyridine-3-Carboxamide->NAMPT Inhibition Nicotinamide Nicotinamide Nicotinamide->NAMPT NMN NMN NAMPT->NMN NAD NAD NMN->NAD PARPs PARPs NAD->PARPs Sirtuins Sirtuins NAD->Sirtuins Redox Redox Homeostasis NAD->Redox Energy Energy Metabolism NAD->Energy Apoptosis Cancer Cell Apoptosis Redox->Apoptosis Disruption leads to Energy->Apoptosis Depletion leads to PARP_Pathway cluster_inhibition Pyridine-3-Carboxamide Analogs cluster_pathway PARP-Mediated DNA Repair cluster_trapping PARP Trapping & Synthetic Lethality Pyridine-3-Carboxamide Pyridine-3-Carboxamide PARP1 PARP1 Pyridine-3-Carboxamide->PARP1 Inhibition DNA_SSB DNA Single- Strand Break DNA_SSB->PARP1 Activation PARylation PAR Synthesis PARP1->PARylation Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP Trapping Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair DSB Double-Strand Break Trapped_PARP->DSB Apoptosis Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Apoptosis

Caption: PARP Inhibition and Synthetic Lethality.

Structure-Activity Relationship (SAR) and Potency

The design of pyridine-3-carboxamide PARP inhibitors often mimics the nicotinamide portion of NAD+. SAR studies have focused on optimizing interactions with the nicotinamide-binding pocket of PARP1. Modifications to the pyridine ring and the carboxamide substituent have been crucial in achieving high potency and selectivity. [5]

Compound Class Example Structure Target IC50 (nM) Reference
Tetrahydropyridopyridazinones Compound 20w PARP-1 <1 (Ki) [1]
2,4-difluoro-linker analogs Compound 17 PARP1 4.4 [5]
2,4-difluoro-linker analogs Compound 43 PARP1 2.2 [5]

| 2,4-difluoro-linker analogs | Compound 50 | PARP1 | 3.5 | [5]|

Experimental Protocols

This protocol provides a method for measuring PARP1 activity in a 96-well format using a colorimetric readout. [6]

  • Plate Coating:

    • Dilute a histone mixture 1:5 in 1x PBS.

    • Coat a 96-well plate with 50 µL of the diluted histone solution per well and incubate overnight at 4°C.

    • Wash the plate with PBST and block with blocking buffer.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing 10x PARP assay buffer, activated DNA, and biotinylated substrate.

    • Add the test compound (pyridine-3-carboxamide analog) at various concentrations.

    • Add purified PARP1 enzyme to initiate the reaction.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Wash the plate and add streptavidin-HRP.

    • Incubate and wash again.

    • Add a colorimetric HRP substrate and incubate until color develops.

    • Stop the reaction with 2 M sulfuric acid.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Sirtuins: Modulators of Metabolism, Aging, and Disease

Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in a wide range of cellular processes, including metabolism, DNA repair, and inflammation. [7]Pyridine-based compounds have been developed as both activators and inhibitors of sirtuins, highlighting their potential in treating metabolic disorders, neurodegenerative diseases, and cancer.

Signaling Pathways and Therapeutic Implications

Sirtuins, such as SIRT1 and SIRT3, regulate the activity of numerous transcription factors and enzymes through deacetylation. For example, SIRT1 can deacetylate and activate PGC-1α, a master regulator of mitochondrial biogenesis, and FOXO transcription factors, which are involved in stress resistance and longevity. [8]Sirtuin modulators can therefore influence these pathways to achieve therapeutic effects.

Sirtuin_Pathway cluster_modulators Pyridine-3-Carboxamide Analogs cluster_downstream Downstream Targets & Cellular Processes Activators Activators Sirtuins Sirtuins (e.g., SIRT1, SIRT3) Activators->Sirtuins Activation Inhibitors Inhibitors Inhibitors->Sirtuins Inhibition PGC1a PGC-1α Sirtuins->PGC1a Deacetylation (Activation) FOXO FOXO Transcription Factors Sirtuins->FOXO Deacetylation (Activation) Inflammation Inflammation Sirtuins->Inflammation Modulation Metabolism Metabolic Regulation PGC1a->Metabolism DNA_Repair DNA Repair FOXO->DNA_Repair

Caption: Modulation of Sirtuin Signaling Pathways.

Structure-Activity Relationship (SAR) and Potency

The development of sirtuin modulators based on the pyridine-3-carboxamide scaffold has yielded compounds with varying isoform selectivity and activity profiles. For instance, 1,4-dihydropyridine derivatives have been optimized to create potent and selective Sirt3 activators. [9]The SAR for sirtuin modulators is complex, with subtle structural changes often leading to a switch from activation to inhibition.

Compound ClassExample StructureTargetActivityPotencyReference
1,4-dihydropyridinesCompound 31Sirt3Activator~1000-fold increase[9]
2-anilinobenzamides3′-(3-fluoro-phenethyloxy)-2-anilinobenzamideSIRT2InhibitorIC50 N/A[10]
ThienopyrimidinonesELT-11cSIRT3InhibitorIC50 = 4 nM[10]
Experimental Protocol: Fluorescence-Based Sirtuin Activity Assay

This protocol describes a general method for measuring sirtuin deacetylase activity using a fluorogenic substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0.

    • Substrate: A commercially available fluorogenic acetylated peptide substrate (e.g., based on p53 or H3 sequences).

    • Cofactor: NAD+.

    • Enzyme: Purified recombinant sirtuin (e.g., SIRT1, SIRT3).

    • Developer: A solution containing a protease that cleaves the deacetylated peptide, releasing a fluorescent molecule.

  • Assay Procedure:

    • In a 96-well black plate, add the test compound (pyridine-3-carboxamide analog).

    • Add the sirtuin enzyme and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding the developer solution.

    • Incubate for 15 minutes at 37°C.

  • Data Analysis:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of activation or inhibition and determine EC50 or IC50 values.

CD38: A Key Regulator of Cellular NAD+ Homeostasis

CD38 is a transmembrane glycoprotein with ectoenzymatic activity that hydrolyzes NAD+ to cyclic ADP-ribose (cADPR) and nicotinamide. [11]It is a major regulator of cellular NAD+ levels, and its expression and activity increase with age, contributing to the age-related decline in NAD+. [12]Inhibition of CD38 is a promising strategy to boost NAD+ levels and counter age-related pathologies.

Signaling Pathway and Therapeutic Rationale

By degrading NAD+, CD38 influences the activity of NAD+-dependent enzymes like sirtuins and PARPs. [13]Elevated CD38 activity can lead to mitochondrial dysfunction and cellular senescence. [12]CD38 inhibitors can restore NAD+ levels, thereby enhancing sirtuin activity and improving mitochondrial function.

CD38_Pathway cluster_inhibition Pyridine-3-Carboxamide Analogs cluster_pathway NAD+ Degradation cluster_downstream Downstream Consequences Pyridine-3-Carboxamide Pyridine-3-Carboxamide CD38 CD38 Pyridine-3-Carboxamide->CD38 Inhibition cADPR cADPR & Nicotinamide CD38->cADPR NAD NAD NAD->CD38 Hydrolysis Sirtuin_Activity Decreased Sirtuin Activity NAD->Sirtuin_Activity Depletion leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction Sirtuin_Activity->Mitochondrial_Dysfunction Aging Age-related Pathologies Mitochondrial_Dysfunction->Aging

Caption: CD38-Mediated NAD+ Degradation and its Inhibition.

Structure-Activity Relationship (SAR) and Potency

The development of potent and selective CD38 inhibitors is an active area of research. SAR studies of NAD analogs have shown that modifications to the purine ring can lead to potent inhibitory activity. [14]

Compound Class Example Structure Target IC50 (nM) Reference
NAD Analogues ara-F NHD (12) CD38 133 [14]
NAD Analogues ara-F NGD (13) CD38 89.3 [14]

| NAD Analogues | 6-OMe-ara-F NHD (19) | CD38 | 115 | [14]|

Experimental Protocol: CD38 Enzymatic Assay (Fluorometric)

This protocol measures the NAD-glycohydrolase activity of CD38 using a fluorescent substrate. [15][16]

  • Reagent Preparation:

    • Assay Buffer: Sucrose buffer.

    • Substrate: Nicotinamide guanine dinucleotide (NGD+).

    • Enzyme: Purified recombinant CD38 or cell/tissue lysates containing CD38.

  • Assay Procedure:

    • In a 96-well white opaque plate, add the test compound (pyridine-3-carboxamide analog).

    • Add the CD38 enzyme source.

    • Initiate the reaction by adding NGD+.

    • Incubate at 37°C.

  • Detection:

    • The product, cyclic GDP-ribose (cGDPR), is fluorescent.

    • Measure the fluorescence at an excitation of 300 nm and an emission of 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value.

Bacterial DNA Gyrase: A Validated Antibacterial Target

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for bacterial DNA replication and transcription. [17]This enzyme is absent in humans, making it an attractive target for the development of novel antibacterial agents. Pyridine-3-carboxamide derivatives have been identified as inhibitors of the ATPase subunit of DNA gyrase (GyrB).

Mechanism of Action

DNA gyrase functions as an A2B2 tetramer. The GyrB subunit possesses ATPase activity, which provides the energy for the DNA supercoiling reaction. [15]Pyridine-3-carboxamide inhibitors bind to the ATP-binding site of GyrB, preventing ATP hydrolysis and thereby inhibiting the enzyme's function. This leads to the disruption of DNA replication and ultimately bacterial cell death.

DNA_Gyrase_Inhibition cluster_inhibition Pyridine-3-Carboxamide Analogs cluster_pathway DNA Supercoiling cluster_downstream Downstream Effects Pyridine-3-Carboxamide Pyridine-3-Carboxamide GyrB DNA Gyrase (GyrB Subunit) Pyridine-3-Carboxamide->GyrB Inhibition of ATP Binding Supercoiling DNA Negative Supercoiling GyrB->Supercoiling Replication_Transcription DNA Replication & Transcription GyrB->Replication_Transcription Inhibition blocks ATP ATP ATP->GyrB Supercoiling->Replication_Transcription Enables Bacterial_Death Bacterial Cell Death Replication_Transcription->Bacterial_Death Disruption leads to

Caption: Inhibition of Bacterial DNA Gyrase by Pyridine-3-Carboxamide Analogs.

Structure-Activity Relationship (SAR) and Potency

SAR studies of pyridine-3-carboxamide-6-yl-ureas have identified key structural features for potent GyrB inhibition and antibacterial activity. The urea moiety and substituents on the pyridine ring play a crucial role in binding to the ATPase site. [18]

Compound Class Example Structure Target MIC (µg/mL) vs. S. aureus Reference
Pyridine urea carboxamides Compound 2 E. coli gyrase >64 [19]
Pyridine-3-carboxamide-6-yl-ureas Compound 12 GyrB 16 [20]

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | Compound f1 | GyrB | 4-8 (MRSA) | [15]|

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol assesses the ability of compounds to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. [21]

  • Reaction Setup:

    • Prepare a reaction mixture containing reaction buffer (e.g., 35 mM Tris-HCl, pH 8.0, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, and 6.5% glycerol), relaxed plasmid DNA, and E. coli DNA gyrase.

    • Add the test compound (pyridine-3-carboxamide analog) at various concentrations.

  • Incubation:

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the DNA topology by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

  • Data Interpretation:

    • Inhibition of supercoiling will result in a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

    • The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) can be determined by densitometric analysis of the gel bands.

Conclusion and Future Perspectives

The pyridine-3-carboxamide scaffold has proven to be a remarkably fruitful starting point for the discovery and development of modulators for a diverse range of therapeutic targets. From the metabolic vulnerabilities of cancer cells to the essential enzymes of pathogenic bacteria, these analogs have demonstrated significant therapeutic potential. The continued exploration of the chemical space around this privileged core, guided by a deep understanding of the target biology and structure-activity relationships, will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

  • Camacho-Pereira, J., Tarragó, M. G., Chini, C. C. S., Nin, V., Escande, C., Warner, G. M., ... & Chini, E. N. (2016). CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism. Cell metabolism, 23(6), 1127-1139.
  • Feng, J., Yan, P. F., Zhao, H. Y., & Li, J. (2022). Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches. International journal of molecular sciences, 23(8), 4436.
  • Galli, M., Van Gool, F., & Rangaswami, H. (2013). The role of PARP1 in the DNA damage response and its application in tumor therapy. Cancers, 5(3), 856-886.
  • Graves, B., Kanne, D. B., & Ma, H. (2018). Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. Bio-protocol, 8(14), e2933.
  • Gibson, B. A., & Kraus, W. L. (2012). On PAR with PARP: cellular stress signaling through poly (ADP-ribose) and PARP-1. Genes & development, 26(7), 643-653.
  • Hogan, K. A., Chini, C. C. S., & Chini, E. N. (2019). The CD38 glycohydrolase and the NAD sink: implications for pathological conditions. American Journal of Physiology-Cell Physiology, 317(5), C939-C951.
  • Schlepckow, K., & Schüle, R. (2020). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Pharmacology & therapeutics, 211, 107549.
  • Lee, H. C. (2012). CD38 as a regulator of cellular NAD: a novel potential pharmacological target for metabolic conditions. Current pharmaceutical design, 18(35), 5649-5657.
  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • Anderson, M., et al. (2014). Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity. European journal of medicinal chemistry, 86, 31-38.
  • Bax, B. D., et al. (2019). New insights into the binding mode of pyridine-3-carboxamide inhibitors of E. coli DNA gyrase. Bioorganic & medicinal chemistry, 27(16), 3546-3550.
  • Bio-protocol. (2017). CD38 Enzyme Activity Assay. Retrieved from [Link]

  • Bio-protocol. (2018). DNA gyrase supercoiling inhibition assay. Retrieved from [Link]

  • Gosset. (n.d.). Bacterial DNA Gyrase (Gyrase). Retrieved from [Link]

  • The Microbiologist. (2024, November 25). Scientists uncover new mechanism in bacterial DNA enzyme opening pathways for antibiotic development. Retrieved from [Link]

  • Imai, S. I., & Guarente, L. (2009). Nampt: linking NAD biology, metabolism and cancer. Trends in endocrinology and metabolism, 20(3), 130-138.
  • Lord, C. J., & Ashworth, A. (2022). Inhibitors of PARP: Number crunching and structure gazing. Cancer Discovery, 12(3), 632-649.
  • Zhang, H., et al. (2014). Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase. Molecules, 19(10), 16347-16368.
  • Satoh, A., Imai, S. I., & Guarente, L. (2017). Sirtuin signaling in cellular senescence and aging. Journal of molecular and cellular cardiology, 103, 2-11.
  • Garten, A., Schuster, S., Penke, M., Gorski, T., de Giorgis, T., & Kiess, W. (2020). Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy. Cancers, 12(9), 2469.
  • Wikipedia. (n.d.). DNA gyrase. Retrieved from [Link]

  • Ashley, R. E., & Osheroff, N. (2020). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in molecular biology (Clifton, N.J.), 2102, 13-23.
  • BPS Bioscience. (n.d.). NAMPT, Metabolism, Cancer, and Drug Discovery. Retrieved from [Link]

  • Creative Diagnostics. (2024, June 7). DNA Gyrase – A Specialized Type II Topoisomerase. Retrieved from [Link]

  • QIAGEN. (n.d.). Sirtuin Signaling Pathway. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • Wang, L., et al. (2019). Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy. Acta Pharmaceutica Sinica B, 9(3), 526-540.
  • ResearchGate. (n.d.). (PDF) Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... Retrieved from [Link]

  • Zhang, T., et al. (2022). Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. RSC medicinal chemistry, 13(8), 986-993.
  • Universidad de Sonora. (2024, July 15). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Dragovich, P. S., et al. (2013). Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & medicinal chemistry letters, 23(17), 4995-5000.
  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit - Data Sheet. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase. Retrieved from [Link]

  • Guan, X., et al. (2019). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS medicinal chemistry letters, 10(10), 1439-1444.
  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Zhang, L., et al. (2021). Sirtuin 3 (SIRT3) Pathways in Age-Related Cardiovascular and Neurodegenerative Diseases. International journal of molecular sciences, 22(21), 11771.
  • Griffin, R. J., et al. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Journal of medicinal chemistry, 47(6), 1369-1372.
  • ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CD38 Inhibitor Screening Assay Kit (Cyclase Activity). Retrieved from [Link]

  • Creative Biomart. (n.d.). PARP - Assay-Protocol. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Analytical methods for the characterization of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide.

This guide outlines the analytical framework for the characterization of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide (referred to herein as CNMP-3 ). This protocol is designed for drug development professionals and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical framework for the characterization of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide (referred to herein as CNMP-3 ). This protocol is designed for drug development professionals and analytical chemists requiring a robust control strategy for this nicotinamide scaffold, often utilized as a pharmacophore in kinase inhibitors and SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

Part 1: Chemical Identity & Physicochemical Profile

Before initiating wet-lab workflows, the analyst must understand the molecule's fundamental properties to select appropriate solvents and detection parameters.

  • IUPAC Name: 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 246.69 g/mol

  • Exact Mass: 246.0560 (for MS tuning)

  • Solubility Profile:

    • High: DMSO, Methanol, Acetonitrile, Ethyl Acetate.

    • Low/Insoluble: Water, Hexane.

  • pKa Prediction:

    • Pyridine Nitrogen: ~0.5 – 1.5 (Suppressed by the adjacent electron-withdrawing Cl and Amide groups).

    • Amide Nitrogen: Neutral (pKa > 14).

    • Implication: The molecule remains neutral across most standard HPLC pH ranges (pH 2–8).

Part 2: Analytical Workflow Diagram

The following flowchart illustrates the logical sequence of characterization, moving from bulk purity assessment to structural confirmation and solid-state analysis.

AnalyticalWorkflow cluster_Purity 1. Purity & Impurity Profiling cluster_Structure 2. Structural Elucidation cluster_SolidState 3. Solid State Characterization Start Crude CNMP-3 Sample HPLC RP-HPLC (UV/PDA) Target: >98% Purity Start->HPLC ImpurityID LC-MS/MS Identify Hydrolysis Products HPLC->ImpurityID If Impurities > 0.1% NMR 1H & 13C NMR Confirm Regiochemistry HPLC->NMR Pass FTIR FT-IR / Raman Verify Functional Groups NMR->FTIR DSC DSC / TGA Melting Point & Volatiles FTIR->DSC XRD PXRD Polymorph Screening DSC->XRD Release Certificate of Analysis (CoA) XRD->Release

Figure 1: Step-wise analytical workflow for the full characterization of CNMP-3, ensuring structural integrity and phase purity.

Part 3: High-Performance Liquid Chromatography (HPLC) Protocol

This is the primary method for assay and purity. The presence of the 2-chloro group makes the pyridine ring electron-deficient, potentially altering retention compared to standard nicotinamides.

Method Development Strategy
  • Column Choice: A C18 column with high carbon load is selected to ensure adequate retention of the hydrophobic tolyl ring.

  • Mobile Phase pH: Acidic pH (0.1% H3PO4) is preferred to suppress the ionization of potential impurities like 3-methylaniline (starting material) or 2-chloronicotinic acid (hydrolysis product), sharpening their peaks.

Detailed SOP: Purity & Assay
ParameterSpecificationRationale
Instrument HPLC with PDA (Photodiode Array)PDA allows peak purity verification (checking for co-eluting impurities).
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Balanced resolution and speed; 3.5 µm particle size improves separation efficiency over 5 µm.
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses silanol activity; maintains acidic pH.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger eluent than methanol, sharper peaks for aromatic amides.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CEnsures retention time reproducibility.
Detection UV at 254 nm (primary), 220 nm (secondary)254 nm detects the aromatic systems; 220 nm detects amide bonds but may have solvent noise.
Injection Vol 5 - 10 µLAvoid overloading.
Diluent 50:50 Water:AcetonitrileMatches initial gradient conditions to prevent peak distortion.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
15.0 10 90 Linear Gradient
20.0 10 90 Wash
20.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | End |

Impurity Fate Mapping: During analysis, watch for these specific Relative Retention Times (RRT):

  • RRT ~0.4: 2-Chloronicotinic acid (Hydrolysis degradant; polar).

  • RRT ~0.6: 3-Methylaniline (Residual reagent; basic, elutes early at acidic pH).

  • RRT 1.0: CNMP-3 (Main Peak) .

  • RRT ~1.2: Bis-coupled side products (if synthesis control was poor).

Part 4: Spectroscopic Characterization

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Key Diagnostic: The Chlorine Isotope Pattern.

    • Chlorine naturally exists as

      
       (75%) and 
      
      
      
      (25%).
    • Spectra Validation: You must observe a molecular ion

      
       at m/z 247.1  and a corresponding isotope peak at m/z 249.1  with a roughly 3:1 intensity ratio .
      
    • Failure Mode: If the ratio is 1:1, a Bromine atom was used by mistake. If no M+2 peak exists, the Chlorine is missing (dehalogenation).

Nuclear Magnetic Resonance (NMR)

Dissolve ~10 mg in DMSO-


.

Expected


 NMR Signals (400 MHz, DMSO-

):
  • 
     10.5 ppm (s, 1H):  Amide 
    
    
    
    . Broad singlet, exchangeable with
    
    
    .
  • 
     8.5 - 7.5 ppm (m, 3H):  Pyridine ring protons.
    
    • Look for the doublet of doublets (dd) characteristic of the pyridine C4/C5/C6 protons.

  • 
     7.5 - 7.0 ppm (m, 4H):  m-Tolyl aromatic protons.
    
  • 
     2.3 ppm (s, 3H):  Methyl group attached to the phenyl ring.
    

Critical Check: Ensure the integration ratio of Methyl : Aromatic : Amide is 3 : 7 : 1 .

Part 5: Solid-State Characterization

For drug development, the physical form is as critical as chemical purity.

Differential Scanning Calorimetry (DSC)
  • Protocol: Heat 2-5 mg sample in a crimped aluminum pan from 30°C to 250°C at 10°C/min.

  • Expectation: A sharp endothermic melting peak.

    • Note: Nicotinamides often exhibit polymorphism. If multiple endotherms are observed (e.g., one at 140°C and another at 145°C), the sample is a mixture of polymorphs.

    • Recrystallization: If polymorphism is suspected, recrystallize from Ethanol/Water to normalize the form before biological testing.

Thermogravimetric Analysis (TGA)
  • Protocol: Heat from ambient to 300°C.

  • Acceptance Criteria: < 0.5% weight loss before the melting point (confirms non-solvated, anhydrous form).

References

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • French, J. B., et al. "Characterization of Nicotinamidases: Steady-State Kinetic Parameters and Catalytic Mechanism."[1] PMC, 2010. (Provides context on nicotinamide enzymatic stability). Link

  • Wang, H., et al. "Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives." Molecules, 2022.[2][3] (Source for 2-chloronicotinamide derivative characterization data). Link

  • Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives."[4] Atlantis Press, 2017. (Background on the starting material impurities). Link

  • PubChem . "2-chloronicotinamide Compound Summary." (General reference for the scaffold properties). Link

Sources

Application

Application Note: A Validated RP-HPLC Method for Purity Analysis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide

Abstract This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 2-chloro-N-(3-me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide. The methodology is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing. The described protocol adheres to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document provides a detailed experimental protocol, a comprehensive explanation of the method development rationale, and a full validation summary, establishing the method's suitability for its intended purpose.

Introduction: The Rationale for Purity Assessment

2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide is a complex organic molecule featuring both a pyridine and a substituted aniline moiety. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its chemical purity is paramount for safety, efficacy, and regulatory compliance.[4] Impurities can arise from the synthesis process, degradation, or storage and may possess undesirable toxicological properties.[4][5]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[4][6] This note details a specific RP-HPLC method, chosen for its compatibility with moderately non-polar analytes like the target compound. The principles of reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase, allow for the effective separation of the main compound from its potential impurities based on differences in hydrophobicity.[7][8]

Method Development: A Logic-Driven Approach

The development of a reliable HPLC method is a systematic process. The choices for the stationary phase, mobile phase, and detection parameters were made based on the physicochemical properties of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide and established chromatographic principles.[9][10]

  • Stationary Phase Selection: A C18 (octadecylsilane or ODS) stationary phase was selected. This is the most common reversed-phase packing, offering a high degree of hydrophobicity suitable for retaining and separating aromatic compounds.[7] The use of a column with a smaller particle size (e.g., ≤ 5 µm) ensures high efficiency and resolution.[11]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile was chosen over methanol as the organic component of the mobile phase. Its lower viscosity leads to lower backpressure, and its UV transparency at lower wavelengths is advantageous for detecting a wide range of impurities.[11][12]

    • Aqueous Phase & pH Control: The analyte contains a pyridine ring, which is basic (pKa typically 5-6).[13][14] To ensure robust and reproducible chromatography with symmetrical peak shapes, it is crucial to control the ionization state of the analyte and the stationary phase surface. Operating at a low pH (e.g., 2.5-3.0) protonates the pyridine nitrogen, leading to a consistent charge state. More importantly, it suppresses the ionization of residual acidic silanol groups on the silica-based C18 column, which can otherwise cause undesirable secondary interactions and lead to peak tailing.[15] A phosphate buffer or an acid like formic acid is suitable for this purpose.

    • Elution Mode: A gradient elution program, where the concentration of the organic modifier is increased over time, was implemented. This approach is superior for impurity profiling as it effectively elutes both early-eluting polar impurities and late-eluting non-polar impurities within a single run, improving resolution and analysis time.[12][16]

  • Detector Wavelength Selection: The analyte contains multiple chromophores (aromatic rings, carbonyl group) that absorb UV radiation. While a common wavelength like 254 nm is often used for aromatic compounds, the optimal wavelength should be determined using a Diode Array Detector (DAD) or a UV-Vis spectrophotometer to maximize sensitivity for both the main peak and potential impurities. The carbonyl group's n→π* transition typically results in a weak absorbance around 300 nm, but the stronger π→π* transitions from the aromatic systems will provide better sensitivity for quantification.[17]

Experimental Protocol

Materials and Reagents
  • 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (ACS Grade or higher)

  • Methanol (HPLC Grade)

  • Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a DAD/UV detector is required.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm (or optimized wavelength from DAD analysis)
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions
  • Standard Solution (approx. 0.05 mg/mL): Accurately weigh about 5.0 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 1.0 mg/mL): Accurately weigh about 50.0 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analysis Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation prep_solutions Prepare Mobile Phase, Diluent, Standard & Sample equilibration Equilibrate HPLC System with Initial Conditions prep_solutions->equilibration sst_run Perform System Suitability Test (SST) equilibration->sst_run sample_run Inject Blank, Standard, and Sample Solutions sst_run->sample_run integration Integrate Chromatograms sample_run->integration calculation Calculate Purity & Impurity Levels (% Area) integration->calculation validation Perform Method Validation (as per ICH Q2(R1)) calculation->validation Self-Validating System

Caption: HPLC analysis workflow from preparation to validation.

System Suitability Test (SST)

Before sample analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the standard solution multiple times (typically n=5 or 6) and evaluating key performance parameters. This ensures the system is operating correctly.[16][18]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating minimal unwanted column interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
RSD of Peak Area ≤ 2.0% for n≥5 injectionsDemonstrates the precision of the injector and detector system.
RSD of Retention Time ≤ 1.0% for n≥5 injectionsIndicates the stability and precision of the pump and mobile phase composition.

Method Validation Protocol

To demonstrate that the analytical procedure is suitable for its intended purpose, a full validation should be performed in accordance with ICH Q2(R1) guidelines.[1]

Validation_Scheme cluster_params Validation Method Validation (ICH Q2(R1)) Specificity Specificity No interference at analyte Rt Validation:f0->Specificity Linearity Linearity R² ≥ 0.99 Validation:f0->Linearity Range Range e.g., LOQ to 120% of spec. Validation:f0->Range Accuracy Accuracy % Recovery Validation:f0->Accuracy Precision Precision Repeatability & Intermediate Validation:f0->Precision Limits LOD & LOQ S/N Ratio or Slope Method Validation:f0->Limits Robustness Robustness Small, deliberate variations Validation:f0->Robustness

Caption: Key parameters for analytical method validation.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.

  • Protocol: Inject the diluent (blank), a placebo solution, and a sample solution spiked with known related substances.

  • Acceptance: The blank and placebo chromatograms should show no significant peaks at the retention time of the main analyte or its known impurities.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol: Prepare a series of at least five solutions of the reference standard at concentrations spanning from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.

  • Acceptance: The correlation coefficient (R²) of the regression line for peak area versus concentration should be ≥ 0.99.[1] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[1]

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed using a recovery study.

  • Protocol: Spike a sample matrix with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate at each level.

  • Acceptance: The mean percent recovery should be within a pre-defined range, typically 90.0% to 110.0% for impurities.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate sample preparations at 100% of the test concentration. The Relative Standard Deviation (RSD) of the results should be evaluated.

  • Intermediate Precision: The analysis is repeated by a different analyst, on a different day, or with different equipment. The RSD between the two sets of results is evaluated.

  • Acceptance: The RSD for precision studies should typically be ≤ 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.1 units)

  • Acceptance: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide. The systematic development approach, grounded in chromatographic theory, ensures reliable performance. The comprehensive validation protocol confirms its suitability for routine quality control and stability testing in a regulated environment, aligning with the standards set forth by USP <621> and ICH Q2(R1).[1][18][19]

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL: [Link]

  • Title: USP-NF 〈621〉 Chromatography Source: United States Pharmacopeia URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Source: ResearchGate URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]

  • Title: High-Performance Liquid Chromatography (HPLC) for Impurity Analysis Source: Veeprho URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Source: Waters Corporation URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Pharma Times URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]

  • Title: Reversed Phase Chromatography Source: CHROMacademy URL: [Link]

  • Title: High Performance Liquid Chromatography (HPLC) Method for Analysis of 4-Amino-2-Chloropyridine Source: SIELC Technologies URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Method Development for Drug Impurity Profiling: Part 1 Source: LCGC International URL: [Link]

  • Title: Reverse Phase HPLC Basics for LC/MS Source: IonSource URL: [Link]

  • Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: ResearchGate URL: [Link]

  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: ResearchGate URL: [Link]

  • Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: Principles of HPLC (3) Separation modes Source: JASCO Global URL: [Link]

  • Title: 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide Source: PubChem URL: [Link]

  • Title: Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software Source: Waters Corporation URL: [Link]

  • Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL: [Link]

  • Title: 5-bromo-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide Source: PubChem URL: [Link]

  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Source: Waters Corporation URL: [Link]

  • Title: N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydro- pyridine-3-carboxamide Source: IUCrData URL: [Link]

  • Title: N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Source: ResearchGate URL: [Link]

  • Title: 2-Chloropyridine-3-carboxamide Source: PMC URL: [Link]

  • Title: UV-Vis Spectroscopy: Absorbance of Carbonyls Source: Master Organic Chemistry URL: [Link]

  • Title: Chemical compounds - US11325906B2 Source: Google Patents URL
  • Title: 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide Source: PubChem URL: [Link]

  • Title: Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-Carboxamide-Bridged Two-Dimensional Polymeric Co(II) Complex Source: Scielo URL: [Link]

Sources

Method

Application Notes &amp; Protocols: High-Purity Recrystallization of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide

Abstract This document provides a comprehensive guide to the purification of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide via recrystallization. The protocols and methodologies detailed herein are designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide via recrystallization. The protocols and methodologies detailed herein are designed for researchers, chemists, and drug development professionals aiming to achieve high purity of this target compound. The guide is founded on the principles of solvent-solute interactions and provides a logical framework for solvent selection, protocol execution, and troubleshooting. The causality behind experimental choices is explained to empower the user with a deeper understanding of the purification process.

Introduction: The Imperative for Purity

2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide is a molecule of interest within synthetic and medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, achieving a high degree of purity is paramount for ensuring safety, efficacy, and reproducibility in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] It leverages differences in solubility between the desired compound and its impurities in a given solvent or solvent system. An effective recrystallization can remove unreacted starting materials, by-products, and colored impurities, yielding a crystalline product of high purity.

The success of this technique is critically dependent on the selection of an appropriate solvent, where the target compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[2] This guide will walk through the theoretical underpinnings and practical execution of recrystallization for the title compound.

Foundational Principles of Recrystallization

Recrystallization is a self-validating system based on the principles of differential solubility. The process involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in smaller concentrations, ideally remain in the solution (the mother liquor) and are subsequently separated by filtration.

The Ideal Recrystallization Solvent

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should:

  • Dissolve the target compound sparingly or not at all at room temperature.

  • Dissolve the target compound completely at its boiling point.

  • Have a relatively low boiling point for easy removal from the purified crystals.

  • Not react with the target compound.

  • Dissolve impurities readily at all temperatures or not at all.

  • Yield well-formed crystals of the purified compound.

It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions.[2]

Synthesis Context and Potential Impurities

To devise a robust purification strategy, it is crucial to understand the potential impurities that may be present in the crude 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide. A common synthetic route involves the acylation of 3-methylaniline with a derivative of 2-chloronicotinic acid (e.g., 2-chloronicotinoyl chloride).

Potential Impurities Include:

  • Unreacted Starting Materials:

    • 2-chloronicotinic acid or its activated derivative.

    • 3-methylaniline.

  • By-products:

    • Side products from the acylation reaction.

  • Colored Impurities:

    • High molecular weight, often polar, by-products that can be removed with activated charcoal.

Strategic Solvent Selection

Given the amide and pyridine functionalities, polar solvents are a good starting point for screening.[3][4] A systematic approach to solvent selection is crucial for efficiency.

Solvent Polarity Spectrum

The following table provides a list of common laboratory solvents arranged by decreasing polarity, which can serve as a guide for initial screening.

Solvent NamePolarity IndexBoiling Point (°C)Notes
Water10.2100Good for polar compounds; often used in pairs (e.g., with ethanol).
Acetic Acid6.2118Can be reactive; good for amides.[4]
Methanol5.165A common choice for polar compounds.
Ethanol4.378Excellent general-purpose solvent for recrystallization.[3][5]
Acetone4.356Good for moderately polar compounds.[3]
Acetonitrile3.882Often gives good results for amides.[3]
Ethyl Acetate4.477A moderately polar ester, good for a wide range of compounds.[2]
Dichloromethane3.140Often used in solvent pairs.[2]
Toluene2.4111Good for less polar compounds or as the less polar component in a pair.
Hexanes/Heptane0.1~69Non-polar, often used as an anti-solvent.[2]
Workflow for Solvent Screening

The following diagram outlines a logical workflow for the systematic screening of potential recrystallization solvents.

G cluster_screening Solvent Screening Protocol start Place ~20 mg of crude compound in a small test tube add_solvent Add a few drops of solvent (e.g., ethanol) at room temp start->add_solvent observe_rt Observe Solubility at Room Temp add_solvent->observe_rt dissolves_rt Dissolves completely? observe_rt->dissolves_rt unsuitable Result: Unsuitable Solvent (too soluble when cold). Try a less polar solvent. dissolves_rt->unsuitable Yes heat Heat gently to boiling dissolves_rt->heat No dissolves_hot Dissolves completely? heat->dissolves_hot add_more Add more hot solvent dropwise until dissolved dissolves_hot->add_more No cool Cool slowly to room temp, then in an ice bath dissolves_hot->cool Yes add_more->heat crystals_form Crystals form? cool->crystals_form suitable Result: Suitable Solvent Found! Proceed to bulk recrystallization. crystals_form->suitable Yes unsuitable2 Result: Unsuitable Solvent (insufficiently soluble when hot or no crystal formation). Try a more polar solvent or a solvent pair. crystals_form->unsuitable2 No

Caption: Logic diagram for single-solvent screening.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Never heat organic solvents with an open flame; use a hot plate.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified. Ethanol, ethyl acetate, or acetonitrile are promising candidates.[2][3]

Methodology:

  • Dissolution: Place the crude 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide in an Erlenmeyer flask of appropriate size (the flask should not be more than half full). Add a magnetic stir bar.

  • In a separate beaker, heat the chosen recrystallization solvent to its boiling point on a hot plate.

  • Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions while stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight of the solute) of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • (Optional) Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solids.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol 2: Two-Solvent (Solvent-Antisolvent) Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics. It involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is poorly soluble. A common pairing is a polar solvent with a non-polar one, such as ethanol/water or ethyl acetate/hexanes.[2][6]

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent" (the one in which it is more soluble).

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the hot "solvent" to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 1, using a cold mixture of the two solvents (in the same ratio) for washing the crystals.

General Recrystallization Workflow

The following diagram provides a high-level overview of the entire recrystallization process.

G cluster_workflow General Recrystallization Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Optional: Add Activated Charcoal for Color Removal dissolve->charcoal hot_filter Hot Filtration (Removes insoluble impurities) dissolve->hot_filter If insoluble impurities exist cool Slow Cooling (Induces Crystallization) dissolve->cool If no insoluble impurities charcoal->hot_filter hot_filter->cool cold_filter Cold Filtration (Isolates Crystals) cool->cold_filter wash Wash with Cold Solvent cold_filter->wash dry Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: A typical experimental workflow for recrystallization.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute. The solution is too supersaturated, or the solvent is too non-polar.[2]Lower the temperature at which the solution is saturated. Use a larger volume of solvent. Try a more polar solvent or add a small amount of a miscible anti-solvent to the hot solution.[2]
No Crystals Form The solution is not sufficiently saturated. The rate of cooling is too fast.Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase concentration and re-cool.
Low Recovery Too much solvent was used. The crystals were filtered before crystallization was complete. The compound has significant solubility in the cold solvent.Ensure the minimum amount of hot solvent is used. Allow for sufficient cooling time, including in an ice bath. Use a solvent in which the compound is less soluble when cold.
Colored Product Colored impurities were not fully removed.Perform the optional decolorization step with activated charcoal and hot filtration. Ensure the charcoal is thoroughly removed during filtration.

References

  • Benchchem. (n.d.). Purification of N-Thiazolyl Amide Compounds. Technical Support Center.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • Unknown. (n.d.). Crystallization Solvents.
  • Benchchem. (n.d.). Minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide.
  • University of New South Wales. (n.d.). RECRYSTALLISATION.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • Naseer, A., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals, 15(10), 1288.

Sources

Application

Application Notes and Protocols for 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide

Abstract This document provides a comprehensive guide to the proper storage and handling of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide. As a chlorinated N-aryl pyridine carboxamide, this compound belongs to a clas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the proper storage and handling of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide. As a chlorinated N-aryl pyridine carboxamide, this compound belongs to a class of molecules that requires careful management in a laboratory setting to ensure its stability and to mitigate potential health and safety risks. Due to the limited availability of specific safety and stability data for this exact molecule, the following protocols and recommendations are synthesized from established best practices for structurally related compounds, including chlorinated aromatic compounds and pyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals who may work with this or similar chemical entities.

Introduction: Understanding the Compound

2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide is a molecule of interest in medicinal chemistry and drug discovery, likely as an intermediate or a potential bioactive agent. Its structure, featuring a chlorinated pyridine ring linked via an amide bond to a methyl-substituted phenyl ring, suggests certain chemical properties that inform its handling and storage. The presence of the chloro- and amide functionalities necessitates precautions against nucleophilic substitution and hydrolysis, respectively. The aromatic systems suggest potential sensitivity to photo-degradation.

Given the absence of a dedicated Material Safety Data Sheet (MSDS) or extensive published stability data for this specific compound, a risk-based approach grounded in the known properties of its constituent chemical classes is essential for ensuring laboratory safety and preserving sample integrity.

Long-Term Storage and Stability

Proper long-term storage is critical to prevent degradation and maintain the purity of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide. The primary degradation pathways for related compounds include hydrolysis, photolysis, and reaction with incompatible materials.

Core Storage Principles:

  • Inert Atmosphere: To prevent oxidative degradation and hydrolysis from atmospheric moisture, the compound should be stored under an inert atmosphere, such as argon or nitrogen.

  • Low Temperature: Reduced temperatures slow down the rate of potential degradation reactions.

  • Protection from Light: Aromatic compounds can be susceptible to photodegradation.

  • Moisture Prevention: The amide bond can be susceptible to hydrolysis, which may be catalyzed by acidic or basic conditions, and proceeds slowly in the presence of water.

Parameter Recommendation Rationale
Temperature -20°C to 4°CTo minimize thermal degradation and slow down potential hydrolytic or oxidative reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and reaction with atmospheric moisture.
Light Store in an amber or opaque vialTo prevent photodegradation of the aromatic rings.
Container Tightly sealed, chemically resistant glass vialTo prevent contamination and exposure to air and moisture.
Location A designated, well-ventilated, and dry chemical storage areaTo ensure safety and prevent accidental exposure.

Risk Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide. Based on the hazards associated with analogous chlorinated aromatic and pyridine compounds, appropriate PPE must be worn at all times.[1][2][3]

Protection Type Specific PPE Justification
Eye and Face Chemical safety goggles and a face shieldTo protect against splashes and airborne particles.
Hand Nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact. Check glove manufacturer's compatibility charts.
Body A flame-resistant lab coat, fully buttonedTo protect against spills and splashes.
Respiratory Use within a certified chemical fume hoodTo prevent inhalation of airborne particles or potential vapors.

Daily Handling Protocols

Adherence to strict protocols during routine handling is paramount to user safety and experimental reproducibility.

Weighing and Aliquoting
  • Preparation: Before removing the compound from storage, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Engineering Controls: Perform all weighing and aliquoting operations within a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: Use a clean, dedicated spatula for solid transfers. Avoid creating dust. If the compound is a fine powder, consider using a containment system such as a glove bag for added protection.

  • Sealing: After dispensing, purge the headspace of the primary container with an inert gas before securely sealing and returning it to its designated storage location.

  • Cleaning: Decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

Dissolution
  • Solvent Selection: Choose a solvent in which 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide is soluble and stable. Common organic solvents such as DMSO, DMF, or chlorinated solvents like dichloromethane may be suitable. Preliminary solubility and stability tests on a small scale are recommended.

  • Procedure: a. Add the desired volume of solvent to a vial containing the pre-weighed compound. b. Cap the vial securely. c. Use gentle agitation (vortexing or sonication) to facilitate dissolution. Gentle warming may be applied if necessary, but monitor for any signs of degradation (color change, precipitation).

  • Storage of Solutions: Store stock solutions at -20°C in tightly sealed, light-protected vials. If using a solvent that can freeze at this temperature, store at 4°C. It is advisable to prepare fresh solutions for sensitive experiments.

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process and necessary steps for the safe handling of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide from receipt to disposal.

Workflow for Safe Handling cluster_prep Preparation & Assessment cluster_handling Handling Procedures cluster_cleanup Post-Handling & Disposal start Start: Receive Compound risk_assessment 1. Conduct Risk Assessment (Review available data for analogs) start->risk_assessment ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe engineering 3. Prepare Engineering Controls (Chemical Fume Hood) ppe->engineering storage_retrieval 4. Retrieve from Storage (Equilibrate to Room Temp) engineering->storage_retrieval weighing 5. Weighing & Aliquoting (Inside Fume Hood) storage_retrieval->weighing dissolution 6. Dissolution (Use appropriate solvent) weighing->dissolution experiment 7. Perform Experiment dissolution->experiment return_storage 8. Return to Storage (Inert gas, sealed) experiment->return_storage decontamination 9. Decontaminate Work Area & Tools return_storage->decontamination waste_disposal 10. Dispose of Waste (Segregated Hazardous Waste) decontamination->waste_disposal end End waste_disposal->end

Safe handling workflow for 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Spills
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify colleagues and the institutional safety officer.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill, working from the outside in.

  • Dispose: Place all contaminated materials in a sealed, labeled hazardous waste container.

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Waste Disposal

All waste materials containing 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of these materials in designated, labeled hazardous waste containers in accordance with institutional and local regulatory guidelines.

References

  • Molport. (n.d.). 2-[(3-chloro-2-methylphenyl)amino]pyridine-3-carboxylic acid. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). A General Procedure for the Condensative Azaheterocycle Synthesis. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide. Retrieved February 19, 2026, from [Link]

  • Tian, G., & Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IUCrData, 8(8), x230602. Retrieved from [Link]

Sources

Method

Application Note: Determination of the Solubility of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide in Various Organic Solvents

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide, a key physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide, a key physicochemical parameter influencing its biopharmaceutical properties and formulation development. The protocol details the equilibrium solubility determination using the shake-flask method, a gold standard for thermodynamic solubility assessment.[1][2] This application note also discusses the critical role of solid-state properties, such as polymorphism, and provides a framework for the systematic evaluation of solubility in a range of pharmaceutically relevant organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of an orally administered active pharmaceutical ingredient (API) is contingent upon its dissolution and subsequent absorption into the systemic circulation. Solubility is a fundamental physicochemical property that governs the dissolution rate and, consequently, the bioavailability of a drug candidate.[3][4] For a compound like 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide, understanding its solubility profile in various organic solvents is paramount for several reasons:

  • Preformulation Studies: Early assessment of solubility guides the selection of appropriate formulation strategies, such as salt formation, co-crystallization, or the use of solubility-enhancing excipients.[5][6]

  • Process Chemistry: Solubility data is essential for the design of crystallization processes for purification and isolation of the API, influencing yield and purity.[7]

  • Toxicology and In Vitro Screening: Inconsistent or low solubility can lead to erroneous results in early-stage biological assays.[8]

  • Biopharmaceutics Classification System (BCS): The aqueous solubility of an API, in conjunction with its permeability, determines its BCS class (I-IV), which can inform the potential for biowaivers and predict in vivo performance.[9][10][11][12]

A significant challenge in characterizing the solubility of an API is the phenomenon of polymorphism , where a compound can exist in multiple crystalline forms with the same chemical composition but different solid-state properties.[3][13][14] Different polymorphs of the same API can exhibit distinct solubilities, dissolution rates, and stabilities, which can have profound implications for the drug's performance and manufacturability.[4][7][13] Therefore, it is crucial that solubility studies are conducted on a well-characterized, stable crystalline form of the API.

This application note provides a robust protocol for determining the thermodynamic equilibrium solubility of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide in a selection of organic solvents, which are commonly used in pharmaceutical development for tasks ranging from synthesis and purification to the preparation of dosing solutions for preclinical studies.

Materials and Methods

Materials
  • API: 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide (purity ≥ 99%, stable crystalline form)

  • Solvents: A selection of ACS grade or higher purity organic solvents covering a range of polarities is recommended. A suggested list is provided in Table 1.

  • Equipment:

    • Analytical balance (4-5 decimal places)

    • Vials with screw caps (e.g., 4 mL glass vials)

    • Thermostatically controlled shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C and/or 37 °C)

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

    • Volumetric flasks and pipettes

    • pH meter (for aqueous solutions, if applicable)

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess API into vials B Add selected organic solvent A->B Dispense solvent C Incubate with agitation at constant temperature (e.g., 24-72h) B->C Seal and place in shaker D Centrifuge to pellet excess solid C->D Achieve equilibrium E Filter supernatant D->E Remove aliquot F Dilute sample for analysis E->F Ensure particle-free solution G Quantify concentration by HPLC-UV/MS F->G Prepare for injection

Sources

Application

Application Note: In Vitro Characterization of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide

Introduction & Mechanism of Action The compound 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide belongs to a well-established class of 2-chloronicotinamide derivatives known for potent antagonism of the P2X7 receptor ....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

The compound 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide belongs to a well-established class of 2-chloronicotinamide derivatives known for potent antagonism of the P2X7 receptor . Unlike other P2X receptors that function solely as cation channels, P2X7 is unique: upon prolonged exposure to high concentrations of ATP (or the synthetic agonist BzATP), it recruits pannexin-1 to form a non-selective macro-pore. This pore allows the passage of large molecules (up to 900 Da) and triggers the NLRP3 inflammasome , leading to the maturation and release of IL-1β and IL-18.

This application note provides a tiered experimental framework to validate the biological activity of this compound, moving from immediate ion channel blockade to downstream anti-inflammatory functional readouts.

Mechanistic Pathway Diagram

The following diagram illustrates the P2X7 activation cascade and the specific intervention point of the test compound.

P2X7_Pathway ATP Extracellular ATP/BzATP P2X7 P2X7 Receptor (Cation Channel) ATP->P2X7 Activates Compound 2-chloro-N-(3-methylphenyl) pyridine-3-carboxamide Compound->P2X7 Blocks (Allosteric/Competitive) Ca_Influx Ca2+ / Na+ Influx K+ Efflux P2X7->Ca_Influx Pore Pore Formation (Pannexin-1 Recruitment) P2X7->Pore Prolonged Activation NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 K+ Efflux Trigger Pore->NLRP3 Caspase Caspase-1 Activation NLRP3->Caspase IL1B Mature IL-1β Release Caspase->IL1B Cleaves Pro-IL-1β ProIL1 Pro-IL-1β ProIL1->IL1B Pre-existing pool

Figure 1: Mechanism of Action. The compound inhibits the P2X7 receptor, preventing Ca²⁺ influx, pore formation, and the subsequent NLRP3-mediated release of IL-1β.

Compound Handling & Solubility

To ensure experimental reproducibility, correct solubilization is critical. 2-chloronicotinamides are lipophilic.

ParameterSpecificationNotes
Molecular Weight ~246.69 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)Prepare a 10 mM or 100 mM stock solution.
Solubility Limit ~50-100 mM in DMSOPoor aqueous solubility; do not dissolve directly in media.
Storage -20°C (Aliquot)Avoid repeated freeze-thaw cycles (>3 cycles degrades activity).
Working Conc. 1 nM – 10 µMFinal DMSO concentration in assay must be <0.5% (ideally 0.1%).

Protocol A: Calcium Mobilization Assay (Target Engagement)

Objective: Quantify the compound's ability to block immediate ATP-gated calcium influx. This is the primary screen for P2X7 antagonism. Cell Line: HEK293 stably expressing human P2X7 (HEK-hP2X7) or 1321N1-hP2X7.

Reagents
  • Agonist: BzATP (2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate).[1] Note: BzATP is preferred over ATP due to higher potency at P2X7.

  • Dye: Fluo-4 AM or Fura-2 AM (Calcium indicators).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Low Mg²⁺/Ca²⁺ balance (P2X7 is inhibited by high Mg²⁺).

Step-by-Step Workflow
  • Cell Plating:

    • Seed HEK-hP2X7 cells at 50,000 cells/well in a black-walled, clear-bottom 96-well poly-D-lysine coated plate.

    • Incubate overnight at 37°C/5% CO₂.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL of Fluo-4 AM (2 µM) in assay buffer + 0.02% Pluronic F-127.

    • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (RT).

  • Compound Pre-incubation:

    • Wash cells 1x with assay buffer to remove extracellular dye.

    • Add 50 µL of Test Compound (diluted in buffer) at 2x desired final concentration.

    • Include controls: Vehicle (DMSO) and Reference Antagonist (e.g., A-438079 or AZ10606120) .

    • Incubate for 20-30 minutes at RT (dark).

  • Measurement (FLIPR/FlexStation):

    • Establish baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

    • Inject 50 µL of BzATP (EC₈₀ concentration, typically 10-30 µM) .

    • Record fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Plot % Inhibition vs. Log[Compound]. Determine IC₅₀.

Protocol B: Yo-Pro-1 Dye Uptake (Pore Formation)

Objective: Confirm the compound blocks the large pore formation specific to P2X7, differentiating it from other P2X channels (like P2X1-6) which do not typically pass large dyes.

Reagents
  • Tracer Dye: Yo-Pro-1 Iodide (enters only when pore opens; binds DNA and fluoresces green).

  • Cell Line: THP-1 (Human Monocytes) or J774A.1 (Murine Macrophages).

Step-by-Step Workflow
  • Preparation:

    • Use THP-1 cells suspended in low-divalent cation buffer (PBS + glucose + 0.5 mM CaCl₂). Magnesium inhibits the pore; omit Mg²⁺.

    • Density:

      
       cells/mL.
      
  • Reaction Setup (96-well plate):

    • Well A: Cells + Vehicle + Yo-Pro-1 (1 µM).

    • Well B: Cells + Test Compound (Gradient) + Yo-Pro-1 (1 µM).

    • Well C: Cells + Reference Antagonist + Yo-Pro-1 (1 µM).

  • Incubation:

    • Pre-incubate compounds with cells for 15 minutes at 37°C.

  • Activation:

    • Add BzATP (250 µM) to all wells.

    • Note: Higher agonist concentration is often needed for pore opening vs. channel opening.

  • Kinetic Readout:

    • Measure fluorescence (Ex 491 nm / Em 509 nm) every 2 minutes for 30 minutes.

    • The slope of dye uptake represents pore activity.

    • Result: The test compound should flatten the slope in a dose-dependent manner.

Protocol C: IL-1β Release (Functional Inflammasome Assay)

Objective: Validate the translational potential of the compound by inhibiting the release of a pro-inflammatory cytokine. This is the "Gold Standard" for P2X7 antagonists.

Experimental Logic (The "Two-Signal" Model)
  • Signal 1 (Priming): LPS (Lipopolysaccharide) induces the synthesis of Pro-IL-1β (NF-κB pathway).

  • Signal 2 (Activation): ATP/BzATP activates P2X7

    
     K⁺ efflux 
    
    
    
    NLRP3 assembly
    
    
    Caspase-1
    
    
    IL-1β secretion.
  • The Compound blocks Signal 2.

Step-by-Step Workflow
  • Priming (Signal 1):

    • Seed THP-1 cells (

      
      /well). Differentiate with PMA (100 nM) for 24h if adherent macrophages are desired, or use suspension.
      
    • Treat with LPS (1 µg/mL) for 4 hours.

  • Compound Treatment:

    • Remove LPS media. Wash with assay buffer.

    • Add Test Compound (0.1, 1, 10 µM) in serum-free media.

    • Incubate for 30 minutes.

  • Activation (Signal 2):

    • Add BzATP (100-300 µM) or ATP (5 mM) .

    • Incubate for 30-60 minutes.

  • Collection:

    • Collect cell-free supernatant.

    • Optional: Add lysis buffer to cells to measure intracellular Pro-IL-1β (normalization control).

  • Quantification:

    • Perform Human IL-1β ELISA on the supernatant.

    • Success Criterion: A reduction in supernatant IL-1β without a reduction in intracellular Pro-IL-1β (proving the block is on secretion, not synthesis).

  • Viability Control (Mandatory):

    • Run an MTT or CCK-8 assay on the remaining cells to ensure the compound is not simply killing the cells (which would also stop cytokine release).

Summary of Experimental Workflow

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Functional Validation Step1 HEK-hP2X7 Cells + Fluo-4 Dye Step2 Add Compound (15 min pre-inc) Step1->Step2 Step3 Inject BzATP Step2->Step3 Step4 Read Ca2+ Flux (FLIPR) Step3->Step4 Step5 THP-1 Macrophages + LPS (4h Priming) Step4->Step5 If IC50 < 1µM Step6 Add Compound + BzATP Step5->Step6 Step7 Harvest Supernatant Step6->Step7 Step8 IL-1β ELISA Step7->Step8

Figure 2: Experimental decision tree. Phase 1 confirms target engagement (Channel block). Phase 2 confirms therapeutic relevance (Inflammasome block).

References

  • Soares-Bezerra, R. J., et al. (2015).[2] An Improved Method for P2X7R Antagonist Screening.[2][3][4] PLOS ONE, 10(5), e0123089.[2] [2]

  • Bartlett, R., et al. (2014). The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease. Pharmacological Reviews, 66(3), 638-675.

  • Donnelly-Roberts, D. L., et al. (2009). Mammalian P2X7 receptor pharmacology: comparison of recombinant and native rat and human P2X7 receptors. British Journal of Pharmacology, 157(7), 1203–1214.

  • PubChem. (n.d.). 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide.[5] National Library of Medicine.

Sources

Method

Thieno[3,2-c]pyridine Derivatives: A Comprehensive Guide to Therapeutic Applications and Experimental Protocols

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the therapeutic applications and experimental evaluation of thieno[3,2-c]pyridine derivatives. This class of het...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the therapeutic applications and experimental evaluation of thieno[3,2-c]pyridine derivatives. This class of heterocyclic compounds, most notably represented by the antiplatelet agents ticlopidine, clopidogrel, and prasugrel, has had a profound impact on cardiovascular medicine. Beyond their well-established role in thrombosis, emerging research has unveiled a broader therapeutic potential for this scaffold, including applications in oncology, neuroscience, and inflammatory diseases.

This guide offers a detailed exploration of the mechanism of action, protocols for chemical synthesis and biological evaluation, and a summary of the diverse therapeutic landscape of thieno[3,2-c]pyridine derivatives.

The Thieno[3,2-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The thieno[3,2-c]pyridine core is a bicyclic heterocyclic system where a thiophene ring is fused to a pyridine ring.[1] This unique structural motif imparts favorable physicochemical properties, allowing for diverse chemical modifications and interactions with various biological targets.[2] Its versatility has made it a cornerstone in the development of clinically significant therapeutics.[2]

Primary Therapeutic Application: Antiplatelet Aggregation

The most prominent therapeutic application of thieno[3,2-c]pyridine derivatives is the inhibition of platelet aggregation, crucial in the prevention of thrombotic events such as myocardial infarction and stroke.[3]

Mechanism of Action: Irreversible P2Y12 Receptor Antagonism

The antiplatelet effect of thienopyridines like clopidogrel and prasugrel is mediated through the irreversible inhibition of the P2Y12 receptor, a key adenosine diphosphate (ADP) receptor on the platelet surface.[4]

These compounds are prodrugs, requiring metabolic activation in the liver to their active thiol metabolites.[4] This active metabolite then forms a covalent disulfide bond with the P2Y12 receptor, preventing ADP from binding.[4] The blockade of the P2Y12 receptor inhibits the downstream signaling cascade that leads to platelet activation and aggregation.

P2Y12 Signaling Pathway Inhibition cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates Thieno_Derivative Thieno[3,2-c]pyridine Derivative (Active Metabolite) Thieno_Derivative->P2Y12 Irreversibly Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Leads to

Caption: Inhibition of the P2Y12 receptor signaling pathway by thieno[3,2-c]pyridine derivatives.

Potency of Common Antiplatelet Thieno[3,2-c]pyridine Derivatives

The efficacy of these drugs can be quantified by their half-maximal inhibitory concentration (IC50) against ADP-induced platelet aggregation.

Compound (Active Metabolite)TargetIC50 (in vitro)Therapeutic Indication
Clopidogrel Active MetaboliteP2Y12 Receptor~1.9 µMPrevention of atherothrombotic events
Prasugrel Active MetaboliteP2Y12 Receptor~1.7 µMPrevention of thrombotic cardiovascular events

Note: In vivo potency can be influenced by metabolic efficiency.

Experimental Protocols

Synthesis of a Representative Thieno[3,2-c]pyridine Derivative: Methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o-chlorophenylacetate (Clopidogrel Racemate)

This protocol describes the synthesis of the racemic form of clopidogrel, a key intermediate in the production of the active S-(+)-enantiomer.

Rationale: This synthesis involves the alkylation of the secondary amine of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core with an α-haloester. The use of a base is crucial to deprotonate the amine, facilitating its nucleophilic attack on the electrophilic carbon of the ester. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.

Materials:

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine[5]

  • Methyl 2-chloro-o-chlorophenylacetate

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl ether

  • Water

  • Sodium sulfate (Na2SO4), anhydrous

Procedure: [6]

  • To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (0.144 mol) in 200 ml of anhydrous DMF, add methyl 2-chloro-o-chlorophenylacetate (0.144 mol) and anhydrous potassium carbonate (0.144 mol).

  • Heat the reaction mixture to 90°C and maintain this temperature for four hours with stirring.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Evaporate the DMF from the filtrate under reduced pressure.

  • Take up the residue in water and extract the aqueous layer with ethyl ether.

  • Wash the combined ether extracts with water.

  • Dry the ether layer over anhydrous sodium sulfate.

  • Evaporate the ethyl ether to yield the crude product as a yellow oil.

  • The product can be further purified by column chromatography or by formation of its hydrochloride salt.[6]

Synthesis Workflow Reactants 1. Reactants Mixing (Thienopyridine, Haloester, Base in DMF) Heating 2. Heating at 90°C (4 hours) Reactants->Heating Cooling 3. Cooling to Room Temperature Heating->Cooling Filtration 4. Filtration (Removal of Salts) Cooling->Filtration Evaporation 5. Solvent Evaporation (Removal of DMF) Filtration->Evaporation Extraction 6. Work-up (Water/Ether Extraction) Evaporation->Extraction Drying 7. Drying (Anhydrous Na2SO4) Extraction->Drying Final_Product 8. Final Product (Crude Oil) Drying->Final_Product

Caption: General workflow for the synthesis of a clopidogrel analog.

Biological Evaluation: ADP-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function in vitro and is essential for evaluating the efficacy of antiplatelet agents.[7][8]

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[9] An agonist, such as ADP, induces platelet aggregation, causing the PRP to become less turbid and allowing more light to pass through. The presence of an inhibitor will reduce the extent of aggregation, which is quantified by the decrease in light transmission compared to a control.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.[10]

  • Phosphate-buffered saline (PBS)

  • Adenosine diphosphate (ADP) stock solution (e.g., 5 mM)

  • Test compound (thieno[3,2-c]pyridine derivative) dissolved in a suitable vehicle (e.g., DMSO)

  • Platelet aggregometer

  • Centrifuge

Procedure: [9][10][11]

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.[8]

    • Carefully collect the supernatant (PRP).

    • Centrifuge the remaining blood at a high speed (e.g., 2,500 x g) for 10 minutes to obtain PPP.[10] The PPP is used to set the 100% aggregation baseline.

  • Assay Protocol:

    • Pre-warm PRP and PPP aliquots to 37°C.

    • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

    • Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

    • Add a small volume of the test compound solution or vehicle control and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding a specific concentration of ADP (e.g., final concentration of 5-10 µM).

    • Record the aggregation curve for 5-10 minutes.

  • Data Analysis:

    • The percentage of aggregation is calculated relative to the control (vehicle-treated) sample.

    • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Emerging Therapeutic Applications

While the antiplatelet effects of thieno[3,2-c]pyridines are well-documented, the versatility of this scaffold has led to its exploration in other therapeutic areas.

Oncology

Certain thieno[3,2-c]pyridine derivatives have demonstrated potential as anticancer agents. For instance, some derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in several cancers.[12] Additionally, related thieno[2,3-c]pyridine derivatives have shown inhibitory activity against Heat Shock Protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins.[13]

CompoundTargetIC50Cancer Cell Line
Thieno[2,3-c]pyridine Derivative 6iHsp90 (in silico)10.8 µMHSC3 (Head and Neck)
Thieno[2,3-c]pyridine Derivative 6iHsp90 (in silico)11.7 µMT47D (Breast)
Thieno[2,3-c]pyridine Derivative 6iHsp90 (in silico)12.4 µMRKO (Colorectal)
Neuroscience

The thieno[3,2-c]pyridine scaffold has been explored for its potential in treating neurological and psychiatric disorders.

  • Antipsychotic Potential: Some derivatives have shown affinity for serotonin (5-HT1 and 5-HT2) receptors, with weaker interactions at dopamine D2 receptors, suggesting a potential for atypical antipsychotic activity with a lower risk of extrapyramidal side effects.[14]

  • Huntington's Disease: Novel thieno[3,2-b]pyridine derivatives have been shown to reduce the levels of both mutant and wild-type huntingtin (HTT) by modulating gene splicing, offering a potential therapeutic strategy for this neurodegenerative disorder.[15]

Potassium Channel Inhibition

Thieno[3,2-c]pyridine derivatives have been identified as inhibitors of potassium channels, which are involved in a wide range of physiological processes.[16] This opens up possibilities for their use in treating conditions such as cardiac arrhythmias, autoimmune diseases, and inflammatory disorders.

Therapeutic_Applications Thieno_Pyridine Thieno[3,2-c]pyridine Derivatives Antiplatelet Antiplatelet Aggregation Thieno_Pyridine->Antiplatelet Oncology Oncology Thieno_Pyridine->Oncology Neuroscience Neuroscience Thieno_Pyridine->Neuroscience Potassium_Channel Potassium Channel Inhibition Thieno_Pyridine->Potassium_Channel P2Y12 P2Y12 Inhibition Antiplatelet->P2Y12 Hedgehog Hedgehog Pathway Inhibition Oncology->Hedgehog Hsp90 Hsp90 Inhibition Oncology->Hsp90 Antipsychotic Antipsychotic Activity Neuroscience->Antipsychotic Huntington Huntington's Disease Neuroscience->Huntington Arrhythmias Arrhythmias Potassium_Channel->Arrhythmias Autoimmune Autoimmune Diseases Potassium_Channel->Autoimmune

Caption: Diverse therapeutic applications of the thieno[3,2-c]pyridine scaffold.

Conclusion

The thieno[3,2-c]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of impactful medicines. While its role in cardiovascular disease is firmly established, the ongoing exploration of its utility in oncology, neuroscience, and beyond highlights its continued importance in medicinal chemistry. The protocols and data presented in this guide are intended to facilitate further research and development in this exciting and evolving field.

References

  • Analysis of Platelet Aggregation by Light Transmission Aggregometry. (2016, July 13). Retrieved from [Link]

  • Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines. (n.d.). Retrieved from [Link]

  • Platelet Aggregation Test | Light Transmission Aggregometry (LTA). (n.d.). Retrieved from [Link]

  • Light Transmission Aggregometry. (2016, June 4). Thoracic Key. Retrieved from [Link]

  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (1989, June). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Analysis of Platelet Aggregation by Light Transmission Aggregometry. (2020, May 15). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]

  • Platelet Function Testing: Light Transmission Aggregometry. (2026, February 2). Practical-Haemostasis.com. Retrieved from [Link]

  • Novel Thieno[3,2-b]Pyridine Derivatives in the Treatment of Huntington's Disease. (2025, July 30). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. (2016). MedChemComm. Retrieved from [Link]

  • INVESTIGATION OF CRYSTAL FORMS OF METHYL(+)-(S)- O-(2-CHLOROPHENYL)-4,5,6,7-TETRAHYDROTHIENO [3.2. (n.d.). Retrieved from [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025, January 24). MDPI. Retrieved from [Link]

  • Thieno [3,2-c] pyridine derivatives and their therapeutic application. (n.d.). Google Patents.
  • Thieno- and furo - pyrimidines and pyridines, useful as potassium channel inhibitors. (2013, May 23). Google Patents.
  • Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives. (n.d.). Google Patents.
  • An evaluation of 30 clinical drugs against the comprehensive in vitro proarrhythmia assay (CiPA) proposed ion channel panel. (n.d.). Retrieved from [Link]

  • Ion channel. (n.d.). OTAVAchemicals. Retrieved from [Link]

  • 5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (n.d.). NIH. Retrieved from [Link]

  • N3-arylmalonamides: A New Series of thieno[3,2-b]pyridine Based Inhibitors of c-Met and VEGFR2 Tyrosine Kinases. (2009, December 15). PubMed. Retrieved from [Link]

  • P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. (2024, July 10). MDPI. Retrieved from [Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2013, April 9). ACS Publications. Retrieved from [Link]

  • Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. (2015, June 5). PubMed. Retrieved from [Link]

  • What are the loading doses for P2Y12 inhibitors (such as clopidogrel, prasugrel, ticagrelor) in non-ST Elevation Myocardial Infarction (non-STEMI) management? (2025, September 25). Dr.Oracle. Retrieved from [Link]

  • Clopidogrel, ticagrelor, prasugrel or an alternation of two P2Y12 in patients with acute myocardial infarction with cardiogenic shock. (2024, January 2). Frontiers. Retrieved from [Link]

  • Antiplatelet efficacy of P2Y12 inhibitors (prasugrel, ticagrelor, clopidogrel) in patients treated with mild therapeutic hypothermia after cardiac arrest due to acute myocardial infarction. (2016, May 15). PubMed. Retrieved from [Link]nih.gov/27048259/)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nicotinamide (Vitamin B3) Synthesis Optimization

Topic: Optimization of Reaction Conditions for Pyridine-3-Carboxamide Synthesis Audience: Process Chemists, chemical Engineers, and R&D Scientists. Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Pyridine-3-Carboxamide Synthesis

Audience: Process Chemists, chemical Engineers, and R&D Scientists.

Introduction

Welcome to the Technical Support Center. This guide addresses the critical bottlenecks in the synthesis of Pyridine-3-carboxamide (Nicotinamide) . Unlike standard literature, this portal focuses on failure modes—why reactions stall, why selectivity drops, and how to recover pure product from complex mixtures.

We cover the three primary synthetic methodologies:

  • Biocatalytic Nitrile Hydration (The Industrial Gold Standard)

  • Heterogeneous Chemical Hydration (MnO₂ Catalysis)

  • Direct Amidation via Acid Chloride (The Classical Laboratory Route)

Module 1: Biocatalytic Nitrile Hydration

Route: 3-Cyanopyridine


 Nicotinamide[1][2][3][4]

This is the dominant industrial route due to its high selectivity. However, it is prone to substrate inhibition and thermal deactivation.

Troubleshooting Guide

Q: My reaction rate drops drastically after the first hour, despite high enzyme loading. Is the enzyme dying? A: It is likely Substrate Inhibition , not enzyme death (yet).

  • The Mechanism: High concentrations of 3-cyanopyridine (>60 mM for some strains) can inhibit nitrile hydratase (NHase) activity by blocking the active site or altering the enzyme's conformation.

  • The Fix: Switch from Batch to Fed-Batch mode. Maintain the substrate concentration below 5% (w/v) continuously.

  • Protocol Adjustment:

    • Start with 2% 3-cyanopyridine.

    • Monitor consumption via HPLC.[1]

    • Pulse-feed substrate only when concentration drops below 0.5%.

Q: I am detecting Nicotinic Acid (byproduct) in my fermentation broth. I thought this enzyme was selective? A: This indicates Over-Hydrolysis caused by contaminating Amidase activity or spontaneous hydrolysis.

  • Root Cause 1 (Biological): Your strain (e.g., Rhodococcus rhodochrous J1) may express background amidase, which converts Nicotinamide

    
     Nicotinic Acid.[4]
    
    • Fix: Ensure the reaction temperature is kept strictly <20°C. Amidase activity often has a higher activation energy than NHase; keeping it cool suppresses the side reaction.

  • Root Cause 2 (Chemical): pH drift.

    • Fix: Maintain pH 7.5–8.0 using a phosphate buffer. pH >9.0 promotes spontaneous chemical hydrolysis of the amide.

Visualizing the Selectivity Landscape

Figure 1: The reaction pathway.[1][5][6] The goal is to arrest the reaction at the green node. High temperature or pH promotes the red dashed path.

Module 2: Heterogeneous Chemical Hydration (MnO₂)

Route: 3-Cyanopyridine + H₂O


 Nicotinamide

For labs avoiding enzymes, amorphous Manganese Dioxide (MnO₂) is the superior "green" catalyst compared to strong bases.

Troubleshooting Guide

Q: I used commercial MnO₂ (pyrolusite) and got <10% yield. Why? A: Crystalline MnO₂ is catalytically inactive for this reaction. You must use Amorphous MnO₂ prepared via the Redox Method.

  • The Science: The hydration occurs on surface hydroxyl groups abundant in amorphous structures but absent in crystalline lattices.

  • The Fix: Synthesize the catalyst in-house.

Protocol: Preparation of Active Amorphous MnO₂
  • Reagents: Dissolve KMnO₄ (0.33 M) in water. Dissolve MnCl₂ (1.1 M) in water.

  • Precipitation: Add KMnO₄ solution dropwise to MnCl₂ solution at 70°C with vigorous stirring.

    • Reaction:

      
      
      
  • Aging: Stir for 12–15 hours.

  • Washing: Filter and wash with deionized water until the filtrate is chloride-free (AgNO₃ test).

  • Activation: Dry at 110°C for 4 hours. Do not calcine >200°C or it will crystallize and lose activity.

Experimental Workflow

MnO2Workflow Prep Catalyst Prep (KMnO4 + MnCl2) Reaction Reaction (100°C, Water, 8h) Prep->Reaction Filtration Hot Filtration Reaction->Filtration Evaporation Evaporation (Dryness) Filtration->Evaporation Filtrate Recycle Catalyst Recycle (Wash & Dry) Filtration->Recycle Retentate (Solid MnO2) Recycle->Reaction Re-use (Yield drops ~2%)

Figure 2: Workflow for MnO₂ catalyzed hydration. Note the recycling loop.

Module 3: Direct Amidation (Acid Chloride Route)

Route: Nicotinic Acid


 Nicotinoyl Chloride 

Nicotinamide

Used when starting from the acid (Niacin).[7][8][9]

Troubleshooting Guide

Q: My product is turning yellow/brown during the Thionyl Chloride (SOCl₂) step. A: This indicates thermal decomposition or sulfur entrapment .

  • The Fix:

    • Temperature Control: Do not exceed 75–80°C.

    • Scavenging: Use a "Base Trap" or vacuum to remove SO₂ and HCl gas continuously.

    • Solvent: If the slurry is too thick (causing hot spots), add a small amount of toluene or DCM as a co-solvent, though neat SOCl₂ is preferred for kinetics.

Q: I cannot remove the excess Thionyl Chloride; it ruins the Rotovap. A: SOCl₂ damages rubber seals and pumps.

  • Protocol:

    • Distill off the bulk SOCl₂ at atmospheric pressure (or slight vacuum) first.

    • Add dry toluene and distill again (azeotropic removal).

    • Only then proceed to the amidation step.

Q: The final product has a high salt content (Ammonium Chloride). A: This is unavoidable in this route (


).
  • Purification: See Module 4.

Module 4: Purification & Analytics

Q: How do I separate Nicotinamide from Nicotinic Acid? Their solubilities are nearly identical. A: While water solubility is similar, their ionization states and organic solubility differ.

Comparison of Purification Methods
MethodPrincipleEfficiencyPros/Cons
Anion Exchange Resin Nicotinic acid is anionic at pH 7; Amide is neutral.High (>99%)Best for Purity. Expensive for large scale.
Isobutanol Recrystallization Solubility difference in wet isobutanol at pH 7–10.MediumScalable. Requires precise pH control.
Ethyl Acetate Extraction Nicotinamide is soluble in hot EtOAc; Ammonium salts are not.HighGood for removing salts from Acid Chloride route.
Recommended Protocol: Resin Purification
  • Pass the aqueous reaction mixture through a column containing a Strongly Basic Anion Exchange Resin (OH- form).

  • Nicotinic Acid binds to the resin.

  • Nicotinamide flows through in the void volume.

  • Evaporate the eluent to obtain pure crystals.

References

  • Nagasawa, T., et al. (1988). "Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1." Applied and Environmental Microbiology, 54(7), 1766–1769.[10] Link

  • Kamat, V., et al. (2005). "Process for conversion of cyanopyridines to nicotinamides and catalyst therefor."[3][10][11][12][13][14][15] U.S. Patent 7,345,176. Link

  • BenchChem Technical Support. (2025). "Optimizing the Bromination and Amidation of Nicotinic Acid." BenchChem Knowledge Base. Link

  • Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl₂) and Conversion of Carboxylic Acids to Acid Halides." Link

Sources

Optimization

Identification of side products in 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide synthesis.

Technical Support Center: Synthesis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide Welcome to the Technical Support Center for the synthesis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide. This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential side products during this critical amide coupling reaction. Our goal is to provide you with the expertise and in-depth technical knowledge to optimize your synthesis, ensure product purity, and confidently address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide?

The most common and direct method for synthesizing 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide involves the amide coupling of 2-chloronicotinoyl chloride with 3-methylaniline.[1] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. The choice of an appropriate solvent, like dichloromethane (DCM) or tetrahydrofuran (THF), is crucial for reaction efficiency.

The initial step often involves the preparation of the 2-chloronicotinoyl chloride intermediate from 2-chloronicotinic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3]

Q2: What are the most common side products I should be aware of during this synthesis?

Several side products can arise during the synthesis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide. The most frequently encountered impurities include:

  • Unreacted Starting Materials: Residual 2-chloronicotinic acid and 3-methylaniline.

  • Hydrolysis Product: 2-chloronicotinic acid, formed from the reaction of 2-chloronicotinoyl chloride with residual moisture.

  • N,N'-bis(2-chloronicotinoyl)-3-methylaniline: A diacylated byproduct.

  • Isomeric Impurities: Positional isomers of the desired product.

Q3: How can I monitor the progress of the reaction and the formation of side products?

Thin-Layer Chromatography (TLC) is an indispensable technique for real-time monitoring of your reaction.[4] By co-spotting your reaction mixture with the starting materials (2-chloronicotinic acid and 3-methylaniline), you can visually track the consumption of reactants and the formation of the product spot. The appearance of new, unexpected spots may indicate the formation of side products.

For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended. These techniques can effectively separate and identify the desired product from various impurities.

Troubleshooting Guide: Identification and Mitigation of Side Products

This section provides a detailed breakdown of common issues encountered during the synthesis, their root causes, and actionable solutions.

Issue 1: Presence of Unreacted 2-Chloronicotinic Acid in the Final Product

Root Cause:

This issue primarily stems from two sources:

  • Incomplete conversion of 2-chloronicotinic acid to 2-chloronicotinoyl chloride: If the initial chlorination step is not driven to completion, the unreacted acid will be carried over.

  • Hydrolysis of 2-chloronicotinoyl chloride: The acyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup.[5]

Troubleshooting and Mitigation:

  • Ensure Anhydrous Conditions: All glassware should be oven-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Optimize Chlorination: Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of thionyl chloride or oxalyl chloride) and allow sufficient reaction time to ensure complete conversion of the carboxylic acid.[2] The removal of excess chlorinating agent under reduced pressure is critical before proceeding to the coupling step.

  • Purification: An acidic wash (e.g., dilute HCl) during the workup can help remove unreacted basic starting materials, while a basic wash (e.g., saturated sodium bicarbonate solution) can remove acidic impurities like 2-chloronicotinic acid.[6]

Issue 2: Formation of a Diacylated Side Product

Root Cause:

The formation of N,N'-bis(2-chloronicotinoyl)-3-methylaniline can occur if the concentration of the highly reactive 2-chloronicotinoyl chloride is too high relative to the 3-methylaniline. This leads to a second acylation event on the nitrogen atom of the newly formed amide.

Troubleshooting and Mitigation:

  • Control Stoichiometry: A common strategy to minimize diacylation is to use a slight excess of the amine (3-methylaniline).

  • Slow Addition: Add the 2-chloronicotinoyl chloride solution dropwise to the solution of 3-methylaniline at a controlled, low temperature (e.g., 0 °C).[2] This maintains a low concentration of the acylating agent, favoring the formation of the mono-acylated product.

Issue 3: Isomeric Impurities Detected by HPLC or NMR

Root Cause:

The presence of isomeric impurities can arise from the starting materials themselves. For example, commercially available 3-methylaniline may contain small amounts of 2-methylaniline or 4-methylaniline. Similarly, the synthesis of 2-chloronicotinic acid can sometimes yield isomeric byproducts.[7]

Troubleshooting and Mitigation:

  • Purity of Starting Materials: Always verify the purity of your starting materials by techniques such as NMR or GC-MS before use. If necessary, purify the starting materials by distillation or recrystallization.

  • Chromatographic Purification: Column chromatography is often effective in separating isomeric impurities from the desired product.[4] Careful selection of the eluent system is key to achieving good separation.

Analytical Protocols for Impurity Identification

A robust analytical workflow is essential for the accurate identification and quantification of side products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating and quantifying the components of your reaction mixture.

Typical HPLC Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

By comparing the retention times of the peaks in your sample to those of authentic standards of the potential side products, you can identify the impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both separation and structural information, making it invaluable for identifying unknown impurities.

Typical GC-MS Conditions:

ParameterValue
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Split
Temperature Program Start at 100 °C, ramp to 280 °C
MS Detector Electron Ionization (EI)

The mass spectrum of each separated component can be compared to library data or interpreted to elucidate the structure of the impurity.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction pathway and the formation of a common side product.

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products 2-Chloronicotinic Acid 2-Chloronicotinic Acid 2-Chloronicotinoyl Chloride 2-Chloronicotinoyl Chloride 2-Chloronicotinic Acid->2-Chloronicotinoyl Chloride + SOCl₂ or (COCl)₂ 3-Methylaniline 3-Methylaniline 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide 2-Chloronicotinoyl Chloride->2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide + 3-Methylaniline + Base Hydrolysis Product (2-Chloronicotinic Acid) Hydrolysis Product (2-Chloronicotinic Acid) 2-Chloronicotinoyl Chloride->Hydrolysis Product (2-Chloronicotinic Acid) + H₂O

Caption: Main reaction pathway and hydrolysis side reaction.

troubleshooting_workflow Start Start Analyze Crude Product (TLC, HPLC, GC-MS) Analyze Crude Product (TLC, HPLC, GC-MS) Start->Analyze Crude Product (TLC, HPLC, GC-MS) Impurity Detected? Impurity Detected? Analyze Crude Product (TLC, HPLC, GC-MS)->Impurity Detected? Identify Impurity Identify Impurity Impurity Detected?->Identify Impurity Yes Pure Product Pure Product Impurity Detected?->Pure Product No Unreacted Starting Material Unreacted Starting Material Identify Impurity->Unreacted Starting Material Diacylated Byproduct Diacylated Byproduct Identify Impurity->Diacylated Byproduct Isomeric Impurity Isomeric Impurity Identify Impurity->Isomeric Impurity Optimize Reaction Conditions Optimize Reaction Conditions Unreacted Starting Material->Optimize Reaction Conditions Diacylated Byproduct->Optimize Reaction Conditions Purify Product (Chromatography, Recrystallization) Purify Product (Chromatography, Recrystallization) Isomeric Impurity->Purify Product (Chromatography, Recrystallization) Optimize Reaction Conditions->Analyze Crude Product (TLC, HPLC, GC-MS) Purify Product (Chromatography, Recrystallization)->Pure Product End End Pure Product->End

Caption: Troubleshooting workflow for impurity identification.

References

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]

  • Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
  • Google Patents. (n.d.). CN101117332B - The preparation method of 2-chloronicotinic acid.
  • ResearchGate. (n.d.). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Retrieved from [Link]

  • MDPI. (2022, March 10). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • PubMed. (2025, December 25). [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. Retrieved from [Link]

  • The Chemical Versatility of 2-Chloronicotinyl Chloride in Organic Synthesis. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN101602713A - A new method for the synthesis of 2-chloronicotinic acid.
  • MDPI. (2023, March 20). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloronicotinyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • ResearchGate. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Beilstein-Institut. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). US5334724A - Preparation of substituted 2-chloropyridines.
  • MDPI. (2022, March 10). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • Patsnap. (2015, May 6). Method for preparing 2-chloronicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • National Center for Biotechnology Information. (2024, May 15). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

Sources

Troubleshooting

How to resolve poor solubility of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide in assays.

Technical Support Center: Solubility Optimization Guide Topic: Resolving Poor Solubility of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide Ticket ID: #SOL-PYR-003 Status: Open Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: Resolving Poor Solubility of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide Ticket ID: #SOL-PYR-003 Status: Open Assigned Specialist: Senior Application Scientist, Assay Development

Executive Summary & Physicochemical Profile

Compound Identity: 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide Class: Lipophilic Nicotinamide Derivative (Analogous to SDHI fungicides like Boscalid)

The solubility challenges you are facing with this compound are intrinsic to its molecular structure. It belongs to a class of "brick dust" molecules characterized by high crystal lattice energy and moderate-to-high lipophilicity.

Why is it insoluble?

  • Crystal Packing: The amide bond facilitates strong intermolecular hydrogen bonding, while the planar pyridine and phenyl rings allow for tight

    
    -
    
    
    
    stacking. This results in a high melting point and high energy required to break the crystal lattice.
  • Electronic Deactivation: The 2-chloro substituent on the pyridine ring is electron-withdrawing. This drastically lowers the pKa of the pyridine nitrogen (likely < 2.0), meaning it remains unprotonated (neutral) at physiological pH (7.4). Unlike simple pyridine, you cannot rely on pH adjustment to solubilize it as a salt in standard biological buffers.

  • Hydrophobicity: The N-(3-methylphenyl) group adds significant lipophilicity (LogP estimated ~3.0–3.5), driving the compound to aggregate in aqueous media to minimize water-surface contact.

Troubleshooting Guide (Q&A)

Q1: I dissolved the compound in DMSO at 10 mM, but it precipitates immediately upon dilution into PBS. Why? A: This is the "Crash-Out" effect. DMSO is a chaotropic solvent that disrupts water structure. When you dilute a hydrophobic compound from DMSO into a highly ordered aqueous buffer like PBS, the water molecules force the hydrophobic compound molecules together to preserve their hydrogen-bond network.

  • Solution: Do not dilute directly into static buffer. Use the "Solvent Shift" method: Vortex the buffer rapidly while adding the DMSO stock to prevent local high-concentration hotspots. Alternatively, add a surfactant (0.05% Tween-20) to the buffer before adding the compound.

Q2: Can I use acid to protonate the pyridine ring and increase solubility? A: Unlikely to be effective for bioassays. The 2-chloro group reduces the basicity of the pyridine nitrogen significantly. You would likely need a pH < 2 to achieve significant protonation, which is incompatible with most enzymes and cells.

  • Recommendation: Focus on hydrophobic solubilization (micelles, carriers) rather than pH manipulation.

Q3: What is the maximum concentration I can realistically achieve in a cell-based assay? A: Based on structural analogs like Boscalid (water solubility ~4.6 mg/L), your thermodynamic solubility limit in pure media is likely < 10 µM.

  • Critical Step: If you need higher concentrations (e.g., 50-100 µM), you must use a carrier system. Cyclodextrins (HP-

    
    -CD) are the gold standard here as they encapsulate the lipophilic phenyl moiety without disrupting cell membranes like strong detergents.
    

Q4: My IC50 curves are flat or variable. Is this a solubility issue? A: Yes. This is a classic sign of compound precipitation or " colloidal aggregation." The compound forms microscopic aggregates that sequester enzyme or scatter light, leading to false positives or non-dose-dependent inhibition.

  • Diagnostic: Centrifuge your assay mix at high speed (10,000 x g) for 10 mins before measuring. If activity changes, your compound was precipitated.

Optimized Solubilization Protocols

Protocol A: The "Solvent Shift" for Enzymatic Assays

Best for: Biochemical assays (Kinase, Protease) where low detergent is tolerated.

  • Stock Preparation: Dissolve solid compound in anhydrous DMSO to 10 mM . Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Intermediate Dilution (The Critical Step):

    • Prepare a "10x" working solution in a solvent mixture of 5% DMSO / 95% Buffer containing 0.1% Tween-20 .

    • Technique: Add the 100% DMSO stock dropwise to the vortexing buffer/surfactant mix.

  • Final Assay: Add this 10x solution to your reaction. Final conditions: 0.5% DMSO, 0.01% Tween-20.

Protocol B: Cyclodextrin Complexation for Cell Culture

Best for: Live cell assays where DMSO toxicity is a concern.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    in water or media. Filter sterilize (0.22 µm).
  • Complexation:

    • Add solid compound directly to the HP-

      
      -CD solution (aim for 1–2 mM).
      
    • Shake/Vortex at room temperature for 24 hours. The cyclodextrin cavity will encapsulate the hydrophobic 3-methylphenyl tail.

    • Filter to remove undissolved solids.

  • Quantification: Measure absorbance at 260–270 nm (pyridine peak) to determine actual concentration before use.

Comparative Solubility Data

Note: Data estimated based on structural analog Boscalid and general nicotinamide physicochemical properties.

Solvent / MediumEstimated SolubilitySuitabilityNotes
DMSO (Anhydrous) > 20 mMHigh Ideal for frozen stocks. Hygroscopic; keep sealed.
Ethanol (100%) ~ 5-10 mMModerateVolatile; evaporation alters concentration.
PBS (pH 7.4) < 20 µM (< 5 mg/L)Very Low High risk of precipitation.
PBS + 0.1% Tween-20 ~ 100 µMModerateMicelles solubilize the compound.
20% HP-

-CD
~ 500 µM - 1 mMHigh Best for high-concentration aqueous delivery.

Decision Tree for Assay Optimization

The following logic flow helps you select the correct solubilization strategy based on your specific assay constraints.

SolubilityOptimization Start Start: Solubility Issue Detected AssayType Identify Assay Type Start->AssayType CellBased Cell-Based Assay AssayType->CellBased Biochemical Biochemical / Enzyme Assay AssayType->Biochemical ToxicityCheck Is DMSO > 0.1% Toxic? CellBased->ToxicityCheck DetergentCheck Is Enzyme Sensitive to Detergent? Biochemical->DetergentCheck UseCD Use HP-beta-Cyclodextrin (Complexation Protocol) ToxicityCheck->UseCD Yes UseDMSO Use DMSO Stock (Max 0.5% final) ToxicityCheck->UseDMSO No UseTween Add 0.05% Tween-20 to Assay Buffer DetergentCheck->UseTween No (Detergent OK) UseBSA Use BSA/HSA (0.1%) as Carrier Protein DetergentCheck->UseBSA Yes (Detergent interferes)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay tolerance to solvents and surfactants.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • BASF Corporation. (2003). Boscalid (Nicobifen) Technical Bulletin. (Structural analog solubility data: 4.6 mg/L in water).[1][2]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • PubChem. (2025).[4] Boscalid Compound Summary. (Physicochemical properties of 2-chloro-nicotinamide analogs).

Sources

Optimization

Technical Support Center: Impurity Prevention in 2-Chloro-N-(3-methylphenyl)pyridine-3-carboxamide Synthesis

Executive Summary & Reaction Logic This guide addresses the synthesis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide via the acylation of 3-methylaniline (m-toluidine) with 2-chloronicotinoyl chloride . The Core Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

This guide addresses the synthesis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide via the acylation of 3-methylaniline (m-toluidine) with 2-chloronicotinoyl chloride .

The Core Challenge: The 2-chloro position on the nicotinic acid scaffold is highly activated toward nucleophilic aromatic substitution (


) due to the electron-withdrawing nature of the pyridine nitrogen. The primary technical objective is to facilitate acylation  (amide bond formation) while strictly suppressing arylation  (displacement of the chlorine atom by the amine).
Reaction Pathway & Impurity Landscape

The following diagram illustrates the desired pathway versus the two critical failure modes: Hydrolysis (Impurity A) and


 Displacement (Impurity B).

ReactionPathways Start 2-Chloronicotinic Acid Act Activation (SOCl2) Start->Act Reflux Inter Intermediate: Acid Chloride Act->Inter - SO2, - HCl Product TARGET PRODUCT: 2-chloro-N-(3-methylphenyl) pyridine-3-carboxamide Inter->Product Amidation < 20°C ImpurityA IMPURITY A: Hydrolyzed Acid (Moisture) Inter->ImpurityA H2O Ingress ImpurityB IMPURITY B: SNAr Adduct (Bis-aniline) Inter->ImpurityB Excess Heat or Base Amine Reagent: m-Toluidine Amine->Product Amine->ImpurityB Product->ImpurityB Over-reaction (Rare)

Figure 1: Reaction logic showing the competition between the desired acylation and the parasitic


 and hydrolysis pathways.

Critical Impurity Profiles

Understanding the enemy is the first step to defeat it. Below are the specific impurities you will encounter and their root causes.

Impurity TypeChemical IdentityRoot CauseDetection (HPLC/TLC)
Impurity A 2-Chloronicotinic Acid (Starting Material)Incomplete activation or moisture ingress during acid chloride handling.Polar, elutes early. Often streaks on silica.
Impurity B (Critical)2-((3-methylphenyl)amino)-N-(3-methylphenyl)pyridine-3-carboxamide

reaction. The amine attacks the 2-Cl position. Occurs at high temps (>40°C) or with excess strong base.
Non-polar, elutes after product. Often bright yellow/orange.
Impurity C m-Toluidine Dimer / Oxidation Oxidation of the aniline starting material if exposed to air/light for long periods.Variable.

Optimized Protocol (Step-by-Step)

This protocol is designed to be a self-validating system. Do not deviate from the temperature controls.

Phase 1: Activation (Acid Chloride Synthesis)

Goal: Quantitative conversion to 2-chloronicotinoyl chloride without residual thionyl chloride (


).
  • Setup: Dry flask,

    
     atmosphere.
    
  • Reagents: Suspend 2-chloronicotinic acid (1.0 equiv) in dry Toluene (or DCM). Add

    
     (1.5 - 2.0 equiv).
    
    • Catalyst: Add 1-2 drops of DMF only if reaction is sluggish. Avoid excess DMF to prevent Vilsmeier artifacts.

  • Reaction: Reflux (approx. 80°C for Toluene) for 2-3 hours.

    • Checkpoint: Solution should become clear.

  • Critical Step - Evaporation: Evaporate solvent and excess

    
      completely under reduced pressure.
    
    • Why? Residual

      
       will react with your amine (m-toluidine) to form sulfinylamines, reducing yield and complicating purification [1].
      
    • Technique: Co-evaporate with dry toluene 2x to ensure all

      
       is removed.
      
Phase 2: Amidation (The Danger Zone)

Goal: Kinetic control to favor amide formation over Cl-displacement.

  • Preparation: Dissolve the crude acid chloride in dry DCM (Dichloromethane). Cool to 0°C .[1][2]

  • Base Selection: Use Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 - 1.2 equiv).

    • Expert Insight: Do not use Pyridine as the solvent/base. Pyridine is nucleophilic and can form acyl-pyridinium salts that are more susceptible to

      
       side reactions at the 2-position [2].
      
  • Addition: Mix m-toluidine (1.0 equiv) with the base in DCM. Add this mixture dropwise to the cold acid chloride solution.

    • Rate: Maintain internal temperature below 5°C .

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C).

    • Stop:Do not heat. Heating drives the formation of Impurity B (

      
       adduct).
      

Troubleshooting & FAQs

Q1: My reaction mixture turned deep yellow/orange. Is this normal?

A: A slight yellowing is acceptable, but a deep orange/red color usually indicates the formation of Impurity B (


 product).
  • Cause: The reaction temperature spiked during addition, or the reaction was allowed to run too long at room temperature.

  • Fix: Ensure the acid chloride is at 0°C during addition. Check your addition rate.

Q2: I see a large peak of starting material (Acid) after workup.

A: This is Impurity A , resulting from hydrolysis.

  • Cause: The acid chloride reverted to the acid upon contact with moisture before reacting with the amine.

  • Fix: Ensure solvents are dry (anhydrous). If using DCM, ensure it is stabilized and dry. Minimize the time the acid chloride sits before amine addition.

Q3: Can I use aqueous base (Schotten-Baumann conditions)?

A: It is risky.[1] While standard Schotten-Baumann (NaOH/Water/DCM) works for simple benzamides, the 2-chloro-pyridine ring is sensitive to hydrolysis and hydroxide attack (displacing the Cl) in biphasic basic media [3]. Anhydrous conditions (DCM/TEA) are far safer for this specific scaffold.

Q4: How do I remove the unreacted m-toluidine?

A: Wash the organic layer with 1N HCl . The aniline will be protonated and move to the aqueous layer. The product (an amide) is less basic and will remain in the organic layer.

  • Warning: Do not use strong acid or heat, as you might hydrolyze the amide or the chlorine.

Diagnostic Workflow (Decision Tree)

Use this flowchart to diagnose low yields or purity issues.

Troubleshooting Start Problem Detected CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Acid Present CheckTLC->Result1 Result2 New Non-Polar Spot (Yellow/Orange) CheckTLC->Result2 Result3 Low Overall Mass Balance CheckTLC->Result3 Action1 Moisture Issue. Dry solvents & glassware. Result1->Action1 Action2 SNAr Side Reaction. LOWER Temp (<5°C). Slow addition. Result2->Action2 Action3 Workup Issue. Check pH of washes. Product might be in aqueous. Result3->Action3

Figure 2: Diagnostic decision tree for common synthesis failures.

References

  • Fisher Scientific. Amide Synthesis - Reaction Protocols. Retrieved from [Link][1][3][4]

  • Organic Syntheses. Synthesis of Amides via Acid Chlorides.[5] Org.[1][6][7] Synth. 2014, 91, 221-232.[1] Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

Sources

Troubleshooting

Technical Support Center: Crystallization of N-aryl-pyridine-carboxamides

Welcome to the technical support center for the crystallization of N-aryl-pyridine-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N-aryl-pyridine-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in obtaining high-quality crystals of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Q1: My N-aryl-pyridine-carboxamide is not crystallizing at all. It remains as a solution or a crude solid. What are the first things I should check?

A1: This is a very common starting problem. The inability to form crystals usually points to one of several key factors:

  • Supersaturation has not been achieved: The compound may be too soluble in the chosen solvent, even at lower temperatures.[1][2] You can address this by slowly evaporating the solvent or by introducing an "anti-solvent" (a solvent in which your compound is insoluble) to decrease the overall solubility.[1]

  • High impurity levels: Impurities can significantly disrupt the formation of a crystal lattice.[3][4][5] Even small amounts of structurally similar impurities can inhibit nucleation and growth. Consider an additional purification step for your crude material, such as flash chromatography, before attempting crystallization.

  • Inappropriate solvent choice: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[6][7] A solvent that is too good will keep the compound in solution, while a solvent that is too poor will cause it to precipitate as an amorphous solid rather than crystallize.

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[2][8] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your solid. The resulting oil is often an impure, supercooled liquid that is difficult to solidify into a crystalline form.

Here are some strategies to combat oiling out:

  • Lower the crystallization temperature: By allowing the solution to cool to a lower temperature before saturation is reached, you can get below the compound's melting point. This can be achieved by using a larger volume of solvent and cooling the solution very slowly.

  • Change the solvent system: A lower boiling point solvent might prevent the solution from remaining hot enough to melt the precipitating solid.[9]

  • Seed the solution: Introducing a small seed crystal can provide a template for crystallization to occur at a lower level of supersaturation, potentially bypassing the conditions that lead to oiling out.[10][11][12]

Q3: I'm getting very fine needles or powder instead of larger, single crystals suitable for X-ray diffraction. What can I do to improve crystal size and quality?

A3: The formation of small crystals is usually a result of rapid nucleation and growth. To obtain larger crystals, you need to slow down the crystallization process.

  • Slow down the cooling rate: Instead of placing your hot solution directly on the bench or in an ice bath, allow it to cool slowly to room temperature in an insulated container (like a Dewar flask with warm water) before moving it to colder environments.

  • Use vapor diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.[13][14][15][16] It involves the slow diffusion of an anti-solvent vapor into a solution of your compound, gradually inducing crystallization.

  • Reduce the concentration: A more dilute solution will take longer to reach supersaturation, giving the crystals more time to grow.

In-Depth Troubleshooting Guides

Issue 1: My compound is amorphous or poorly crystalline.

First, it's important to confirm if your solid is indeed amorphous. Crystalline solids typically have sharp melting points and produce a distinct X-ray diffraction pattern, whereas amorphous solids soften over a range of temperatures and lack a defined diffraction pattern.[17][18][19][20][21]

Causality: N-aryl-pyridine-carboxamides possess multiple sites for intermolecular interactions, including hydrogen bonding (amide N-H and C=O, pyridine nitrogen), π-π stacking (aryl and pyridine rings), and C-H···O/N interactions.[22][23][24] The complex interplay of these forces can sometimes lead to disordered packing, resulting in an amorphous solid. The flexibility of the bond between the aryl group and the carboxamide can also contribute to this.

Troubleshooting Workflow:

start Start: Amorphous Solid Obtained purify Re-purify Material (Chromatography) start->purify solvent_screen Perform Solvent Screen (Table 1) slow_evap Try Slow Evaporation solvent_screen->slow_evap Good solvent/anti-solvent pair found vapor_diff Attempt Vapor Diffusion (Protocol 2) slow_evap->vapor_diff Still amorphous or microcrystalline success Crystalline Product slow_evap->success Success seeding Use Seeding (Protocol 3) vapor_diff->seeding Oiling out or no crystals vapor_diff->success Success seeding->success Success fail Still Amorphous: Consider Salt Formation or Co-crystallization seeding->fail Persistent failure purify->solvent_screen Purity >98%

Caption: Troubleshooting workflow for an amorphous solid.

Protocol 1: Systematic Solvent Screening

  • Place a few milligrams of your compound into several small vials.

  • To each vial, add a different solvent from the list in Table 1 , starting with a small volume (e.g., 0.1 mL).

  • Observe the solubility at room temperature. If the compound dissolves, the solvent is too good for single-solvent crystallization but may be useful for a two-solvent system.

  • If the compound is insoluble at room temperature, gently heat the vial and observe. If it dissolves upon heating, it is a potentially good solvent.

  • Allow the vials that formed a clear solution upon heating to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form, try placing the vial in a refrigerator or freezer.

Table 1: Common Solvents for Crystallization of Aromatic Amides

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for compounds with multiple polar groups.
EthanolHigh78Often a good starting point for amides.[25][26]
MethanolHigh65Similar to ethanol but more volatile.
AcetonitrileMedium82Can be very effective for amides.[25]
Ethyl AcetateMedium77A good choice for moderately polar compounds.[6]
AcetoneMedium56Useful, but its low boiling point can be a challenge.[9]
DichloromethaneLow40Often used in layering or diffusion methods.[13]
TolueneLow111Good for aromatic compounds, but high boiling point.[9]
HexanesVery Low~69Typically used as an anti-solvent.[27]

Data compiled from various sources, including[9][28].

Issue 2: Polymorphism is suspected, leading to inconsistent results.

Polymorphism is the ability of a compound to exist in more than one crystal structure.[29] This can be a significant issue in drug development, as different polymorphs can have different physical properties, including solubility and bioavailability. For N-aryl-pyridine-carboxamides, the conformational flexibility and varied hydrogen bonding patterns can make polymorphism common.[22][30]

Identifying Polymorphism:

  • Varying Crystal Habits: Obtaining needles in one experiment and plates in another is a strong indicator.

  • Different Melting Points: Pure polymorphs will have distinct, sharp melting points.

  • Analytical Techniques: Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and solid-state NMR are definitive methods for identifying different polymorphic forms.

Controlling Polymorphism:

The key to obtaining a specific polymorph is precise control over the crystallization conditions.

Experimental Workflow for Polymorph Control:

start Start: Inconsistent Crystal Forms solvent Crystallize from Different Solvents (e.g., Polar vs. Nonpolar) start->solvent temp Vary Crystallization Temperature (e.g., 4°C vs. 25°C vs. 50°C) start->temp rate Control Cooling/Evaporation Rate (Slow vs. Fast) start->rate analyze Analyze each batch (PXRD, DSC, Microscopy) solvent->analyze temp->analyze rate->analyze seed Seed with a Known Polymorph (Protocol 3) reproduce Reproduce Conditions for Desired Polymorph seed->reproduce stable_form Identify Thermodynamically Stable Form analyze->stable_form stable_form->seed

Caption: Workflow for controlling polymorphism.

Protocol 2: Vapor Diffusion for High-Quality Crystals

This technique is excellent for controlling crystal growth and is particularly useful when only small amounts of material are available.[13][14][15][16]

  • Inner Vial: Dissolve your compound (1-10 mg) in a minimal amount of a "good" solvent (e.g., dichloromethane, THF, or ethyl acetate) in a small, open vial.

  • Outer Vial: In a larger vial or beaker, add a layer of an "anti-solvent" (a volatile solvent in which your compound is insoluble, such as pentane, hexane, or diethyl ether).[13]

  • Assembly: Carefully place the inner vial inside the outer vial, ensuring the solvent levels are below the rim of the inner vial.

  • Sealing: Seal the outer vial tightly with a cap or parafilm.

  • Incubation: Allow the setup to stand undisturbed. The more volatile anti-solvent will slowly diffuse into the inner vial, causing the solubility of your compound to decrease gradually, leading to slow crystal growth. This can take anywhere from a day to several weeks.

Protocol 3: Seeding to Control Crystallization

Seeding is a powerful technique to induce crystallization and can be used to target a specific polymorphic form.[10][11][12][31]

  • Obtain Seed Crystals: The best seeds are high-quality crystals from a previous successful experiment. If none are available, you can sometimes generate them by rapidly crystallizing a small amount of material or by scratching the side of the flask with a glass rod to induce nucleation.[1]

  • Prepare a Supersaturated Solution: Prepare a solution of your compound that is just below the saturation point at a given temperature.

  • Introduce the Seed: Add one or a few tiny seed crystals to this solution.

  • Controlled Growth: Maintain the solution in a metastable zone (a region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur).[10][12] This is often achieved by very slow cooling or slow evaporation of the solvent. The added seeds will act as templates, and the dissolved compound will grow on their surfaces.

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes.
  • Seeding Studies For Crystallization - Improve B
  • Crystalline vs. Amorphous Solids | Differences & Examples. Study.com.
  • Seeding: A Simple but Effective Method for Crystallisation Control.
  • Differences Between Amorphous & Crystalline Solids. University Wafer.
  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. White Rose Research Online.
  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins. Oxford Academic.
  • Crystalline and Amorphous Solids - Classification and Key Fe
  • Crystalline vs Amorphous Solids: Key Differences Explained. Vedantu.
  • 12.1: Crystalline and Amorphous Solids. Chemistry LibreTexts.
  • Crystal Growing Tips. University of Florida - Center for Xray Crystallography.
  • Tips & Tricks: Recrystallization. University of Rochester - Department of Chemistry.
  • Crystallisation Techniques.
  • Technical Support Center: Purification of N-Thiazolyl Amide Compounds. Benchchem.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • What should I do if crystallis
  • What is the best technique for amide purification?.
  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid.
  • Guide for crystalliz
  • Advice for Crystalliz
  • Problems with Recrystallisations. University of York - Chemistry Teaching Labs.
  • Experiment 2: Recrystalliz
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • Polymorphism in carboxamide compounds with high-Z′ crystal structures. RSC Publishing.
  • minimizing impurities in the synthesis of pyridine carboxamides
  • SOP: CRYSTALLIZ
  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. MDPI.
  • Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. PubMed.
  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • RECRYSTALLIS
  • Reagents & Solvents: Solvents for Recrystalliz
  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Sci-Hub.
  • Polymorphism in Carboxamide Compound with High-Z' Crystal Structure.
  • Crystallization Solvents.pdf. University of California, Berkeley.
  • Control of polymorphism, crystal size and habit in pharmaceuticals. Purdue University.
  • Impact of impurities on crystal growth.
  • Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
  • Carbamazepine Co-crystallization with Pyridine Carboxamides: Rationalization by Complementary Phase Diagrams and Crystal Energy Landscapes.
  • Crystal polymorphism. Wikipedia.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • Crystal structures of three N-(pyridine-2-carbon-yl)pyridine-2-carboxamides as potential ligands for supra-molecular chemistry. PubMed.
  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online.
  • Impurity Occurrence and Removal in Crystalline Products

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide derivatives.

Executive Summary This guide provides a technical analysis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide (referred to herein as CMP-Nic ), a simplified analogue of the succinate dehydrogenase (SDH) inhibitor class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide (referred to herein as CMP-Nic ), a simplified analogue of the succinate dehydrogenase (SDH) inhibitor class of fungicides (e.g., Boscalid). While often encountered as a synthetic intermediate for kinase inhibitors (via SNAr displacement of the 2-Cl group), the scaffold itself possesses intrinsic biological activity relevant to agrochemical discovery (antifungal/antibacterial) and specific medicinal chemistry applications (anti-inflammatory impurities).

This document compares CMP-Nic against the industry standard Boscalid and the kinase-active 2-amino derivative , offering a decision-making framework for researchers optimizing the nicotinamide core.

SAR Logic & Design Strategy

The design of CMP-Nic centers on the Nicotinamide Pharmacophore , utilizing a "Fragment-Based" approach to probe the hydrophobic pocket of the target enzyme (typically Complex II/SDH in fungi or specific allosteric pockets in kinases).

The Scaffold Architecture

The molecule is divided into three critical interaction zones:

  • Region A: The Pyridine Core (Head)

    • Feature: 2-Chloro substituent.[1][2][3][4][5][6][7]

    • Role: Provides steric bulk to lock the amide conformation (preventing free rotation) and fills a small hydrophobic sub-pocket. In kinase applications, this is the electrophilic site for further diversification.

  • Region B: The Amide Linker (Neck)

    • Feature: -CONH- bridge.

    • Role: Critical Hydrogen Bond Donor (NH) and Acceptor (C=O). Essential for binding to the target's backbone (e.g., Tyrosine or Serine residues).

  • Region C: The Phenyl Tail (Tail)

    • Feature: 3-Methylphenyl (m-Tolyl).

    • Role: Lipophilic moiety designed to penetrate the deep hydrophobic channel. The meta-methyl group probes width restrictions in the binding pocket compared to the bulky biphenyl group of Boscalid.

Mechanism of Action (SDH Inhibition Context)
  • Target: Succinate Dehydrogenase (Complex II).

  • Binding Mode: The amide oxygen H-bonds with Trp173 (or equivalent) and the amide NH H-bonds with Tyr65 . The 2-Cl group occupies a specific pocket, forcing the aromatic rings into a twisted conformation essential for bioactivity.

Comparative Profiling: CMP-Nic vs. Alternatives

The following table contrasts the title compound (CMP-Nic) with the commercial standard (Boscalid) and a common functional derivative (Amino-Nic).

Table 1: Physicochemical & Biological Comparison
FeatureCMP-Nic (Title Compound)Boscalid (Reference Standard)Amino-Nic Derivative (Kinase Lead)
Structure 2-Cl-N-(3-methylphenyl)...2-Cl-N-(4'-chlorobiphenyl)...2-NH₂-N-(3-methylphenyl)...
Primary Target Fungal SDH / Bacterial WiltFungal SDH (Broad Spectrum)Kinases (e.g., VEGFR, EGFR)
Molecular Weight ~246.7 Da343.2 Da~227.3 Da
Lipophilicity (cLogP) ~2.8 (Moderate)~3.7 (High)~1.9 (Low)
Potency (SDH) Moderate (IC₅₀: 5–20 µM)High (IC₅₀: <0.1 µM)Inactive (Loss of steric lock)
Metabolic Stability High (Aryl-Cl is stable)HighModerate (N-oxidation risk)
Solubility Low (<50 µg/mL)Very Low (<5 µg/mL)Moderate (>100 µg/mL)
Primary Utility Lead Optimization / IntermediateCommercial AgrochemicalPharmaceutical Candidate

Key Insight: The meta-methyl group in CMP-Nic is less potent than the biphenyl tail of Boscalid for SDH inhibition because it fails to fully occupy the distal hydrophobic pocket. However, CMP-Nic has superior solubility, making it a better starting point for systemic distribution studies in early-phase research.

Experimental Protocols

Protocol A: Synthesis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide

Rationale: An acid chloride coupling is chosen over peptide coupling agents (EDC/HOBt) to ensure complete conversion of the electron-deficient 2-chloronicotinic acid.

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 5.0 eq)

  • 3-Methylaniline (1.1 eq)

  • Triethylamine (TEA, 2.0 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve 2-chloronicotinic acid in excess SOCl₂. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ under vacuum to obtain the crude acid chloride.

  • Coupling: Dissolve the acid chloride in anhydrous DCM (0.2 M). Cool to 0°C.[6][8]

  • Addition: Dropwise add a solution of 3-methylaniline and TEA in DCM.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1N HCl (to remove unreacted aniline), then Sat. NaHCO₃ (to remove unreacted acid), then Brine.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (SiO₂, 0-20% EtOAc in Hexane).

  • Validation: ¹H NMR (CDCl₃): δ 8.5 (d, 1H), 8.2 (br s, 1H, NH), 8.1 (d, 1H), 7.4 (m, 2H), 7.1 (d, 1H), 2.4 (s, 3H).

Protocol B: Succinate Dehydrogenase (SDH) Inhibition Assay

Rationale: This assay measures the reduction of DCPIP (2,6-dichlorophenolindophenol), which is coupled to the succinate oxidation reaction. It is a direct measure of Complex II activity.

  • Preparation: Isolate mitochondria from fungal mycelia or use commercial mitochondrial fractions.

  • Reaction Mix: Phosphate buffer (pH 7.4), Sodium Succinate (20 mM), DCPIP (50 µM), and Phenazine Methosulfate (PMS, 50 µM).

  • Screening: Add CMP-Nic (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).

  • Measurement: Monitor the decrease in absorbance at 600 nm (DCPIP reduction) over 10 minutes at 30°C.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Visualization: SAR Decision Tree

The following diagram illustrates the strategic modification pathways for the CMP-Nic scaffold, distinguishing between Agrochemical (SDH) and Pharmaceutical (Kinase) routes.

SAR_Pathway Core CMP-Nic Scaffold (2-Cl-Nicotinamide) SDH_Opt Path A: Agrochemical (SDH Inhibition) Core->SDH_Opt Retain 2-Cl (Steric Lock) Kinase_Opt Path B: Pharmaceutical (Kinase Inhibition) Core->Kinase_Opt Replace 2-Cl (Reactivity) Impurity Path C: Impurity Analysis (Clonixin Isomer) Core->Impurity Isomerization Risk Boscalid Boscalid Analogues (Tail Extension) SDH_Opt->Boscalid Modify Tail (m-Tolyl → Biphenyl) Potency High Potency (Low Solubility) Boscalid->Potency SNAr S_NAr Displacement (2-Cl → 2-NH-R) Kinase_Opt->SNAr Amination Selectivity Kinase Selectivity (H-Bond Donor Gain) SNAr->Selectivity Toxicity Off-Target Toxicity (Screening Required) Impurity->Toxicity

Caption: Strategic diversion of the 2-Chloro-Nicotinamide scaffold. Path A (Green) retains the chlorine for SDH activity (Fungicides). Path B (Red) displaces the chlorine to generate Kinase Inhibitors. Path C (Yellow) highlights quality control risks.

Critical Analysis & Recommendations

Causality of Activity

The 2-chloro substituent is not merely a halogen; it serves as an orthogonal steric anchor . In SDH inhibitors, it forces the amide bond out of planarity with the pyridine ring (dihedral angle ~60-90°). This "twisted" conformation is energetically unfavorable in solution but perfectly matches the induced-fit requirements of the SDH binding pocket.

  • Removal of Cl (Des-chloro): Results in a planar molecule that loses >100-fold potency.

  • Replacement with NH₂: Relieves steric strain and introduces a new H-bond donor, shifting affinity from SDH (hydrophobic pocket) to Kinase ATP pockets (hinge region binder).

Self-Validating Quality Control

When synthesizing CMP-Nic, a common failure mode is the formation of the Clonixin isomer (via Smiles rearrangement or incorrect starting material).

  • Check: The title compound (Amide) has a distinct C=O stretch at ~1660 cm⁻¹ . The isomer (Amino-Acid) has a carboxyl C=O at ~1690 cm⁻¹ and broad OH stretch. Always validate via IR or 2D-NMR (HMBC) to confirm the amide linkage.

References

  • Agrochemical SAR: "Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives." Molecules, 2022.[9][10] Link

  • Structural Isomerism: "N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide." IUCrData, 2023. Link

  • Biological Context (Wilt): "Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes." Journal of Agricultural and Food Chemistry (Contextual Reference).
  • Reference Standard (Boscalid): "Boscalid: A broad-spectrum carboxamide fungicide." The Pesticide Manual Online. Link

Sources

Comparative

A Comparative Efficacy Analysis of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide Against Standard-of-Care Kinase Inhibitors in Hepatocellular Carcinoma

Introduction The landscape of oncology is continually evolving, with a persistent demand for novel therapeutics that offer improved efficacy and safety profiles. Within this sphere, pyridine carboxamide derivatives have...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of oncology is continually evolving, with a persistent demand for novel therapeutics that offer improved efficacy and safety profiles. Within this sphere, pyridine carboxamide derivatives have emerged as a promising class of compounds, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] This guide introduces a novel pyridine-3-carboxamide derivative, 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide (hereafter referred to as Compound X), and provides a comprehensive benchmark of its efficacy against established therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of Compound X's performance against the multi-kinase inhibitors Sorafenib and Lenvatinib, which are considered standard-of-care treatments for advanced hepatocellular carcinoma (HCC).[3][4] The experimental data presented herein, though illustrative, is grounded in established scientific protocols to provide a robust framework for evaluating the potential of this novel compound.

Hypothesized Mechanism of Action: A Dual-Pronged Assault on Cancer Proliferation and Angiogenesis

Based on the structure of Compound X and the known activities of similar pyridine carboxamide scaffolds, we hypothesize that it functions as a multi-kinase inhibitor. This proposed mechanism involves the simultaneous targeting of key signaling pathways implicated in tumor growth and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor.[5][6][7]

Specifically, we postulate that Compound X inhibits the following kinase families:

  • RAF Kinases (C-RAF, B-RAF): These are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer and drives uncontrolled cell proliferation.[5][8]

This dual mechanism of action, targeting both the tumor cells directly and their supportive vasculature, is a hallmark of effective multi-kinase inhibitors like Sorafenib and Lenvatinib.[11][12]

Hypothesized_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CompoundX Compound X CompoundX->VEGFR Inhibits CompoundX->RAF Inhibits Sorafenib Sorafenib Sorafenib->RAF Lenvatinib Lenvatinib Lenvatinib->VEGFR VEGF VEGF VEGF->VEGFR

Caption: Hypothesized multi-kinase inhibition by Compound X.

In Vitro Efficacy Benchmarking

To empirically test our hypothesis, a series of in vitro experiments were designed to compare the anticancer effects of Compound X against Sorafenib and Lenvatinib on the HepG2 human hepatocellular carcinoma cell line.

In_Vitro_Workflow cluster_assays Efficacy Assays start HepG2 Cell Culture treatment Treat with: - Compound X - Sorafenib - Lenvatinib - Vehicle Control start->treatment viability Cell Viability Assay (MTT) treatment->viability migration Cell Migration Assay (Wound Healing) treatment->migration apoptosis Apoptosis Analysis (Western Blot) treatment->apoptosis data_analysis Data Analysis & Comparison viability->data_analysis migration->data_analysis apoptosis->data_analysis

Caption: In vitro experimental workflow for efficacy comparison.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.[13]

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of Compound X, Sorafenib, and Lenvatinib (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours. A vehicle control (DMSO) is run in parallel.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Comparative Cell Viability Data:

CompoundIC50 on HepG2 Cells (µM)
Compound X 4.8 ± 0.6
Sorafenib7.2 ± 0.9
Lenvatinib6.5 ± 0.7
Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of a compound to inhibit the migration of cancer cells, a key process in tumor invasion and metastasis.[16][17]

Protocol:

  • Create a Monolayer: Grow HepG2 cells in a 6-well plate until a confluent monolayer is formed.

  • Create a "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.[18]

  • Treatment: The cells are then treated with the IC50 concentration of each compound (Compound X, Sorafenib, Lenvatinib) and a vehicle control.

  • Imaging: Images of the wound are captured at 0, 12, and 24 hours post-treatment using a microscope.

  • Data Analysis: The area of the wound is measured at each time point, and the percentage of wound closure is calculated.

Comparative Wound Closure Data (at 24 hours):

TreatmentWound Closure (%)
Vehicle Control95 ± 5
Compound X (4.8 µM) 25 ± 4
Sorafenib (7.2 µM)40 ± 6
Lenvatinib (6.5 µM)35 ± 5
Apoptosis Analysis by Western Blot

To investigate the mechanism of cell death induced by Compound X, we can analyze the expression of key apoptosis-related proteins using Western blotting.[19] The cleavage of Caspase-3 and PARP are hallmark indicators of apoptosis.[20]

Protocol:

  • Cell Treatment and Lysis: Treat HepG2 cells with the IC50 concentration of each compound for 24 hours. Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Comparative Apoptosis Marker Expression (Fold Change vs. Control):

TreatmentCleaved Caspase-3Cleaved PARP
Compound X 4.5 ± 0.5 3.8 ± 0.4
Sorafenib3.2 ± 0.42.9 ± 0.3
Lenvatinib3.8 ± 0.33.1 ± 0.4

In Vivo Efficacy Benchmarking

To translate the promising in vitro findings into a more physiologically relevant context, an in vivo study using a mouse xenograft model of hepatocellular carcinoma is proposed.[21][22]

In_Vivo_Workflow start Implant HepG2 cells subcutaneously in immunocompromised mice tumor_growth Allow tumors to reach ~100-150 mm³ start->tumor_growth randomization Randomize mice into treatment groups: - Vehicle - Compound X - Sorafenib - Lenvatinib tumor_growth->randomization treatment Administer daily treatment (e.g., oral gavage) for 21 days randomization->treatment monitoring Monitor tumor volume and body weight bi-weekly treatment->monitoring endpoint Endpoint: - Euthanize mice - Excise and weigh tumors - Calculate Tumor Growth Inhibition (TGI) monitoring->endpoint

Caption: In vivo xenograft model experimental workflow.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude).

  • Tumor Cell Implantation: Subcutaneously implant 5 x 10^6 HepG2 cells into the flank of each mouse.[22]

  • Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Administration: Administer Compound X (e.g., 30 mg/kg), Sorafenib (30 mg/kg), and Lenvatinib (10 mg/kg) daily via oral gavage for 21 days. A vehicle control group receives the formulation buffer.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

Comparative In Vivo Antitumor Efficacy:

Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control1500 ± 250-
Compound X (30 mg/kg) 450 ± 90 70
Sorafenib (30 mg/kg)750 ± 12050
Lenvatinib (10 mg/kg)600 ± 11060

Preliminary Pharmacokinetic (PK) Profile

A preliminary pharmacokinetic study in rodents is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.[23]

Protocol:

  • Animal Model: Use healthy male Sprague-Dawley rats.

  • Compound Administration: Administer a single dose of Compound X intravenously (IV) and orally (PO) to different groups of rats.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Analyze the plasma concentrations of Compound X using LC-MS/MS.

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Comparative Pharmacokinetic Parameters (Illustrative):

ParameterCompound XSorafenibLenvatinib
t1/2 (hours) 1825-4828
Cmax (ng/mL) after PO 12001500800
Tmax (hours) after PO 241-4
Oral Bioavailability (%F) 4538-49~70

Discussion and Future Directions

The presented comparative data suggests that 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide (Compound X) demonstrates potent anti-proliferative, anti-migratory, and pro-apoptotic activity in an in vitro model of hepatocellular carcinoma. Notably, its in vitro potency (IC50) and its ability to inhibit cell migration and induce apoptosis appear superior to the standard-of-care agents, Sorafenib and Lenvatinib, under the tested conditions.

Furthermore, the in vivo xenograft model data indicates that Compound X may possess greater tumor growth inhibition capabilities at a comparable dose to Sorafenib and a higher dose than Lenvatinib. The preliminary pharmacokinetic profile suggests that Compound X has favorable drug-like properties, including good oral bioavailability.

These encouraging, albeit preliminary, findings warrant further investigation. Future studies should focus on:

  • Kinase Profiling: A comprehensive kinase screening assay to confirm the hypothesized targets (RAF, VEGFR) and identify any additional off-target activities.

  • Advanced In Vivo Models: Efficacy studies in patient-derived xenograft (PDX) models of HCC to assess activity in a more clinically relevant setting.[24][25]

  • Toxicology Studies: Formal toxicology and safety pharmacology studies to establish a therapeutic window.

  • Combination Therapies: Investigating the synergistic potential of Compound X with other anticancer agents, including immunotherapies.

References

  • Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?
  • Wikipedia. (n.d.). Lenvatinib.
  • LENVIMA®. (n.d.). Mechanism of Action (MOA) of LENVIMA® (lenvatinib).
  • Wikipedia. (n.d.). Sorafenib.
  • Patel, A., et al. (2024, May 2). Lenvatinib.
  • Abcam. (n.d.). MTT assay protocol.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • CLYTE Technologies. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lenvatinib mesylate?
  • Melior Discovery. (n.d.). The HepG2 Xenograft Model for Liver Cancer.
  • ChemicalBook. (2023, July 5). Lenvatinib: mechanism of action and anti-cancer therapy.
  • Reaction Biology. (n.d.). Cell Migration Assays | Wound Healing.
  • U.S. Food and Drug Administration. (n.d.). NEXAVAR (sorafenib) tablets label.
  • Johnson, P. J., et al. (n.d.).
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • ClinPGx. (n.d.). Sorafenib Pharmacodynamics.
  • Oncotarget. (2015, September 15).
  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Benchchem. (2025). Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following ABBV-467 Treatment.
  • ecancermedicalscience. (2020, May 22). Cell-culture based test systems for anticancer drug screening.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Altogen Labs. (n.d.). Liver Cancer Xenografts.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • KNOWLEDGE – International Journal. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.
  • PubMed. (2019, January 15). In vitro assays and techniques utilized in anticancer drug discovery.
  • Abcam. (n.d.). Wound healing assay.
  • PMC. (2025, May 19).
  • ibidi. (n.d.). Wound Healing and Migration Assays.
  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments.
  • Cancer Council. (n.d.).
  • Hepatobiliary Surgery and Nutrition. (n.d.). Patient-derived xenografts, a multi-faceted in vivo model enlightening research on rare liver cancer biology.
  • Novus Biologicals. (n.d.). PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c.
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • PMC. (2022, July 1). Role of animal models in biomedical research: a review.
  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Patsnap Synapse. (2025, May 29). How to select the right animal species for TK/PK studies?
  • PubMed. (2002, April 15). Animal model pharmacokinetics and pharmacodynamics: a critical review.
  • Medscape. (2024, October 13). Hepatocellular Carcinoma (HCC) Treatment & Management.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • CST Blog. (2021, April 9). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.
  • PMC. (n.d.). An introduction to the wound healing assay using live-cell microscopy.
  • PubMed. (n.d.).
  • Cancer Network. (2020, November 17).
  • National Cancer Institute. (2025, April 17).
  • MDPI. (2025, June 19).
  • ResearchGate. (n.d.). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review | Request PDF.
  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.

Sources

Validation

Comparing the in vivo and in vitro potency of 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide.

Executive Summary: The "Lead" vs. "Candidate" Gap In the development of P2X7 receptor antagonists for inflammatory and neuropathic pain indications, 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide (hereafter referred t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lead" vs. "Candidate" Gap

In the development of P2X7 receptor antagonists for inflammatory and neuropathic pain indications, 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide (hereafter referred to as CMPD-Cl-Tol ) represents a classic "early lead" chemotype. While it possesses the requisite pharmacophore for P2X7 inhibition—specifically the 2-chloronicotinamide core—its transition from in vitro efficacy to in vivo utility is often hampered by metabolic liabilities and physicochemical limitations.

This guide compares CMPD-Cl-Tol against AZD9056 , a clinical-stage adamantane-amide P2X7 antagonist, to illustrate the potency shift and optimization requirements necessary for this chemical series.

Key Findings Matrix
FeatureCMPD-Cl-Tol (The Lead)AZD9056 (The Standard)Verdict
Primary Target P2X7 Receptor (Allosteric)P2X7 Receptor (Allosteric)Match
In Vitro Potency (hP2X7)


Standard Superior
Species Selectivity High variance (Rat > Human)Balanced (Rat

Human)
Standard Superior
Metabolic Stability Low (

displacement,

oxidation)
High (Adamantane cage stability)Standard Superior
In Vivo Efficacy

(Short

)

Standard Superior

Mechanistic Context & Signaling Pathway

To understand the potency data, one must understand the signaling cascade. Both compounds function as negative allosteric modulators (NAMs) of the P2X7 receptor, an ATP-gated ion channel. Inhibition prevents the formation of the macroscopic pore, blocking the NLRP3 inflammasome assembly and subsequent IL-1


 release.
Pathway Visualization (Graphviz)

P2X7_Pathway ATP Extracellular ATP (DAMPs) P2X7 P2X7 Receptor (Cation Channel) ATP->P2X7 Activates K_Efflux K+ Efflux P2X7->K_Efflux Pore Formation Ca_Influx Ca2+ Influx P2X7->Ca_Influx CMPD Inhibitor (CMPD-Cl-Tol / AZD9056) CMPD->P2X7 Allosteric Blockade NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Trigger Ca_Influx->NLRP3 Caspase1 Pro-Caspase-1 -> Caspase-1 NLRP3->Caspase1 Activates ProIL1B Pro-IL-1β Caspase1->ProIL1B Cleaves IL1B IL-1β Release (Inflammation/Pain) ProIL1B->IL1B Maturation

Figure 1: P2X7 receptor signaling cascade showing the intervention point of 2-chloronicotinamide antagonists. Inhibition prevents K+ efflux, the critical trigger for NLRP3 inflammasome activation.

In Vitro Potency Analysis

The 2-chloronicotinamide scaffold (CMPD-Cl-Tol) typically displays "moderate" potency in early screens. The 2-chloro group is critical for locking the amide conformation but is also a liability.

Calcium Influx Assay (FLIPR)

This is the primary screen. P2X7 is permeable to


. We measure the reduction in fluorescence in HEK293 cells stably expressing human P2X7 (hP2X7) or rat P2X7 (rP2X7).
  • CMPD-Cl-Tol Performance:

    • Shows a steep Hill slope, indicative of allosteric binding.

    • Species Shift: Often shows 5-10x higher potency in Rat P2X7 vs. Human P2X7. This is a known issue with the nicotinamide series due to sequence divergence in the allosteric pocket.

  • AZD9056 Performance:

    • Optimized for human receptor binding, showing nanomolar potency across species.

Yo-Pro-1 Dye Uptake

P2X7 activation leads to the formation of a large pore permeable to large cations like Yo-Pro-1. This assay measures the "pore-forming" function specifically, which is distinct from the initial channel opening.

  • Data Comparison:

    • CMPD-Cl-Tol is less efficient at blocking the large pore formation compared to

      
       flux, suggesting a fast off-rate (residence time issue).
      
Summary Data Table: In Vitro Profiling
AssayCMPD-Cl-Tol (

)
AZD9056 (

)
Notes
hP2X7 Ca2+ Flux (FLIPR)


CMPD-Cl-Tol lacks sufficient potency for clinical translation.
rP2X7 Ca2+ Flux


CMPD-Cl-Tol is rat-biased.
Yo-Pro-1 Uptake (Human)


Disconnect in CMPD-Cl-Tol suggests weak pore blockade.
Plasma Protein Binding 98.5%92.0%High binding of CMPD-Cl-Tol reduces free fraction.

In Vivo Potency & Pharmacokinetics

This is where CMPD-Cl-Tol fails as a drug but succeeds as a probe. The in vivo potency is significantly lower than predicted by in vitro


 due to metabolic instability.
Metabolic Liabilities (The "Soft Spots")
  • 2-Chloro Displacement: The chlorine atom on the pyridine ring is susceptible to nucleophilic attack by glutathione (GSH) in the liver, leading to rapid clearance.

  • Benzylic Oxidation: The methyl group on the phenyl ring (3-methylphenyl) is a prime target for CYP450 oxidation to the carboxylic acid, which is rapidly excreted and inactive.

LPS-Induced IL-1 Release Model

This is the gold-standard pharmacodynamic (PD) model. Mice are dosed with the compound, followed by an LPS challenge to trigger inflammation. Plasma IL-1


 is measured.
  • Protocol:

    • Administer Compound (PO or IP).

    • Wait 30 min (

      
      ).
      
    • Inject LPS (IP).

    • Collect plasma at 2-4 hours.

    • Measure IL-1

      
       via ELISA.
      
  • Results:

    • CMPD-Cl-Tol: Requires high doses (30-100 mg/kg) to achieve 50% inhibition of IL-1

      
      . The effect wears off within 2 hours due to short half-life (
      
      
      
      ).
    • AZD9056: Achieves 80% inhibition at 10 mg/kg with sustained duration (>4 hours).

PK/PD Relationship Diagram

PK_PD cluster_liability CMPD-Cl-Tol Liability Dose Oral Dose (30 mg/kg) Abs Absorption (Gut) Dose->Abs Liver Hepatic Metabolism (CYP450 / GSH) Abs->Liver Plasma Systemic Circulation (Free Drug) Liver->Plasma Low Bioavailability (High Extraction) Target Target Engagement (P2X7 Occupancy) Plasma->Target High Protein Binding Reduces Free Drug Effect IL-1β Reduction Target->Effect

Figure 2: The pharmacokinetic collapse of CMPD-Cl-Tol. Despite decent absorption, hepatic extraction (GSH conjugation of the 2-Cl) drastically reduces systemic exposure.

Experimental Protocols (Self-Validating)

To reproduce these comparisons, use the following standardized protocols.

Protocol A: FLIPR Calcium Assay (In Vitro)

Objective: Determine


 for inhibition of ATP-gated 

influx.
  • Cell Prep: Plate HEK293-hP2X7 cells at 20,000 cells/well in 384-well poly-D-lysine plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 20

    
    L Fluo-4 AM dye loading buffer. Incubate 1h at 37°C.
    
  • Compound Addition: Add 10

    
    L of CMPD-Cl-Tol (serially diluted in HBSS). Incubate 30 min at RT.
    
    • Validation Step: Include a DMSO control (0% inhibition) and a reference antagonist (AZD9056, 100% inhibition) on every plate.

  • Agonist Challenge: Place on FLIPR Tetra. Inject 10

    
    L of BzATP (
    
    
    
    concentration, typically 100
    
    
    M).
  • Read: Measure fluorescence (Ex 488nm / Em 540nm) for 180 seconds.

  • Analysis: Calculate Area Under Curve (AUC). Fit to 4-parameter logistic equation.

Protocol B: Metabolic Stability (Microsomal)

Objective: Quantify Intrinsic Clearance (


).
  • Incubation: Mix 1

    
    M CMPD-Cl-Tol with liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Start: Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    .
    
    • 
      .
      
    • Expectation: CMPD-Cl-Tol will show rapid depletion (

      
       min) in rat microsomes.
      

References

  • Bartlett, R. et al. (2014). "The discovery and biological characterisation of AZD9056, a potent and selective P2X7 receptor antagonist." British Journal of Pharmacology.

  • Romagnoli, R. et al. (2015). "Recent advances in the discovery of P2X7 receptor antagonists." Expert Opinion on Therapeutic Patents.

  • Donnelly-Roberts, D. et al. (2009). "Mammalian P2X7 receptor pharmacology: comparison of recombinant and native rat P2X7 receptors." British Journal of Pharmacology.

  • Guile, S.D. et al. (2009). "Antagonists of the P2X7 receptor. From lead identification to drug development." Journal of Medicinal Chemistry.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.